Product packaging for Methyl nerate(Cat. No.:CAS No. 1862-61-9)

Methyl nerate

Cat. No.: B160052
CAS No.: 1862-61-9
M. Wt: 182.26 g/mol
InChI Key: ACOBBFVLNKYODD-NTMALXAHSA-N
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Description

Methyl nerate, with the CAS registry number 1862-61-9 and molecular formula C11H18O2, is a clear, colorless liquid with a distinctive floral, herbal, citrus, and green odor profile, often associated with geranium notes . It is a key compound of interest in phytochemistry and natural product research, as it occurs naturally in several plant species, including various magnolias (e.g., Magnolia salicifolia and Southern magnolia) and roses (e.g., Rosa centifolia and Rosa damascena ) . Researchers value this compound for studies in plant volatile organic compound (VOC) analysis, the synthesis of more complex flavor and fragrance molecules, and as a standard in analytical chemistry techniques such as gas chromatography (GC). Physically, it has a high estimated boiling point of around 247°C and a flash point of approximately 110°C, indicating it requires careful handling at elevated temperatures . It is soluble in alcohol but has very low solubility in water, estimated at 21.24 mg/L at 25°C . This product is intended for laboratory and research applications only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B160052 Methyl nerate CAS No. 1862-61-9

Properties

CAS No.

1862-61-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl (2Z)-3,7-dimethylocta-2,6-dienoate

InChI

InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8-

InChI Key

ACOBBFVLNKYODD-NTMALXAHSA-N

SMILES

CC(=CCCC(=CC(=O)OC)C)C

Isomeric SMILES

CC(=CCC/C(=C\C(=O)OC)/C)C

Canonical SMILES

CC(=CCCC(=CC(=O)OC)C)C

Other CAS No.

1862-61-9

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyl Nerate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nerate, systematically known as methyl (2Z)-3,7-dimethylocta-2,6-dienoate, is an acyclic monoterpenoid ester. It is the methyl ester of nerolic acid and the cis-isomer of methyl geranate.[1] This compound is found in various natural sources, including the plants Elsholtzia ciliata and Homalomena occulta, and is also produced as a volatile organic compound by the fungus Aspergillus fumigatus.[1][2] Its pleasant floral and fruity aroma lends itself to applications in the fragrance industry. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound.

Chemical Structure and Identification

This compound is characterized by a ten-carbon backbone with two double bonds and a methyl ester functional group. The "Z" configuration of the double bond at the C2 position is the distinguishing feature from its trans-isomer, methyl geranate.

Key Identifiers:

  • IUPAC Name: methyl (2Z)-3,7-dimethylocta-2,6-dienoate[1][2]

  • Synonyms: Methyl nerolate, cis-Geranic acid methyl ester, Z-Methyl geranate, (Z)-Geranic acid, methyl ester[1]

  • CAS Number: 1862-61-9[2]

  • Molecular Formula: C₁₁H₁₈O₂[1][2]

  • Molecular Weight: 182.26 g/mol [1]

Physicochemical Properties

This compound is a liquid at ambient temperature.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Physical State Liquid[1]
Molecular Weight 182.26 g/mol [1]
Exact Mass 182.130679813 g/mol [1]
Topological Polar Surface Area 26.3 Ų[1]
XLogP3 3.4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 5
Kovats Retention Index Standard non-polar: 1259, 1298, 1302[2]
Semi-standard non-polar: 1279, 1280, 1283[2]
Standard polar: 1657[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹³C NMR Chemical Shifts:

Carbon AtomExpected Chemical Shift (ppm)
C=O~167
C2~115
C3~160
C4~41
C5~26
C6~123
C7~132
C8 (methyl on C7)~17
C9 (methyl on C7)~25
C10 (methyl on C3)~23
O-CH₃~51

Note: These are predicted values and may vary slightly in experimental data. A ¹³C NMR spectrum for this compound is noted to be available in the SpectraBase.[2]

Expected ¹H NMR Chemical Shifts:

  • O-CH₃: ~3.7 ppm (singlet)

  • C2-H: ~5.7 ppm (singlet)

  • C6-H: ~5.1 ppm (triplet)

  • C4-H₂ and C5-H₂: ~2.1-2.3 ppm (multiplets)

  • C8-H₃ and C9-H₃: ~1.7 ppm (singlets)

  • C10-H₃: ~1.9 ppm (singlet)

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification of volatile compounds like this compound. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns.

Key Mass Spectral Fragments (m/z):

  • Molecular Ion [M]⁺: 182

  • Base Peak: 69

  • Other significant peaks: 41, 114[2]

The fragmentation is expected to involve allylic cleavages and rearrangements typical for terpene esters.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • C=O stretch (ester): ~1720 cm⁻¹ (strong)

  • C=C stretch: ~1645 cm⁻¹ (medium)

  • C-O stretch (ester): ~1150-1250 cm⁻¹ (strong)

  • sp² C-H stretch: ~3020 cm⁻¹ (medium)

  • sp³ C-H stretch: ~2850-2960 cm⁻¹ (strong)

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of nerolic acid with methanol, using an acid catalyst.

Materials:

  • Nerolic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nerolic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of nerolic acid) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.

Procedure:

  • Set up a fractional distillation apparatus with a vacuum source.

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Gradually reduce the pressure and heat the flask to the boiling point of this compound at that pressure.

  • Collect the fraction that distills at the expected boiling point range.

Biological Activity and Signaling Pathways

Currently, there is no specific, well-defined signaling pathway in which this compound has been identified as a key signaling molecule. It is known to be a component of the volatile emissions of certain plants and fungi, likely contributing to their scent profile and potentially playing a role in plant-insect or plant-microbe interactions. For example, its isomer, methyl geranate, has been identified as a component of the sex pheromone of the burying beetle Nicrophorus vespilloides. While this suggests a potential for similar biological activity, further research is needed to elucidate any specific signaling role for this compound.

Visualizations

Synthesis and Purification Workflow for this compound

Synthesis_and_Purification_Workflow Synthesis and Purification Workflow for this compound start Start reactants Nerolic Acid + Methanol (excess) start->reactants esterification Fischer Esterification (Reflux, 2-4h) reactants->esterification catalyst H₂SO₄ (catalyst) catalyst->esterification workup Workup esterification->workup extraction Liquid-Liquid Extraction (Diethyl Ether) workup->extraction washing Washing Steps (H₂O, NaHCO₃, Brine) extraction->washing drying Drying (Anhydrous MgSO₄) washing->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude this compound evaporation->crude_product purification Purification crude_product->purification distillation Fractional Distillation (Reduced Pressure) purification->distillation pure_product Pure this compound distillation->pure_product

References

A Technical Guide to Methyl Nerate: Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl nerate, a monoterpenoid ester, is a volatile organic compound found in a variety of natural sources, including plants and insects. It contributes to the characteristic aroma of several essential oils and plays a role in chemical communication in the animal kingdom. Understanding the natural distribution and biosynthetic pathways of this compound is crucial for its potential applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the known natural sources of this compound, details its proposed biosynthetic pathways in both plants and insects, and outlines a standard experimental protocol for its analysis.

Natural Sources of this compound

This compound has been identified as a component of the essential oils of various aromatic plants and is also utilized as a semiochemical by certain insect species. The concentration of this compound can vary significantly depending on the species, geographical location, and developmental stage of the organism.

Plant Sources

This compound is a constituent of the floral scent and essential oils of several plant species. Its presence contributes to the complex aromatic profiles of these plants.

Table 1: Documented Plant Sources of this compound

Plant SpeciesFamilyPlant PartMethod of AnalysisThis compound Content (%)Reference(s)
Elsholtzia ciliataLamiaceaeAerial partsGC-MS0.17 ± 0.03[1]
Homalomena occultaAraceaeRhizomeGC-MSPresent (quantification not provided)[2][3]
Rosa damascena (Damask Rose)RosaceaeFlowersGC-MSPresent (quantification not provided)[4]
Magnolia salicifoliaMagnoliaceaeFlowersNot SpecifiedPresent (qualitative)[4]
Magnolia grandifloraMagnoliaceaeFlowersNot SpecifiedPresent (qualitative)[4]
Rosa centifoliaRosaceaeFlowersNot SpecifiedPresent (qualitative)[4]

Note: The quantification of this compound is often challenging due to its typically low concentration relative to other major volatile compounds. The data presented represents the most specific information available from the cited sources.

Insect Sources

In the animal kingdom, this compound and its isomer, methyl geranate, function as pheromones, mediating social and reproductive behaviors.

Table 2: Documented Insect Sources and Function of Methyl Geranate/Nerate

Insect SpeciesOrderFamilyCompoundFunctionReference(s)
Nicrophorus vespilloides (Burying Beetle)ColeopteraSilphidaeMethyl geranateLarval begging pheromone, potential anti-aphrodisiac[5]
Chlorochroa sayi (Say's Stink Bug)HemipteraPentatomidaeMethyl geranateMale-produced sex pheromone[6][7][8]

Biosynthesis of this compound

The biosynthesis of this compound, like other monoterpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The initial steps of this pathway differ between the cytoplasm (mevalonate pathway) and plastids (methylerythritol phosphate pathway). In plants, monoterpene biosynthesis predominantly occurs in the plastids via the MEP pathway.

Biosynthesis in Plants

The proposed biosynthetic pathway of this compound in plants involves a series of enzymatic reactions starting from geranyl pyrophosphate (GPP), the product of the condensation of IPP and DMAPP.

This compound Biosynthesis in Plants MEP MEP Pathway GPP Geranyl Pyrophosphate (GPP) MEP->GPP GPP Synthase NPP Neryl Pyrophosphate (NPP) GPP->NPP Isomerase (postulated) Nerol Nerol NPP->Nerol Nerol Synthase Neral Neral Nerol->Neral Alcohol Dehydrogenase (ADH) NericAcid Neric Acid Neral->NericAcid Aldehyde Dehydrogenase (ALDH) MethylNerate This compound NericAcid->MethylNerate S-Adenosyl Methionine (SAM)-dependent Methyltransferase

Caption: Proposed biosynthetic pathway of this compound in plants.

Pathway Description:

  • Formation of Geranyl Pyrophosphate (GPP): The MEP pathway in plastids produces IPP and DMAPP, which are condensed by GPP synthase to form GPP.

  • Isomerization to Neryl Pyrophosphate (NPP): It is hypothesized that GPP can be isomerized to its cis-isomer, NPP. Some nerol synthases have been shown to utilize NPP as a substrate[9].

  • Formation of Nerol: Nerol synthase catalyzes the hydrolysis of NPP to form nerol.

  • Oxidation to Neric Acid: Nerol is likely oxidized in a two-step process. First, an alcohol dehydrogenase (ADH) oxidizes nerol to its corresponding aldehyde, neral. Subsequently, an aldehyde dehydrogenase (ALDH) oxidizes neral to neric acid.

  • Esterification to this compound: Finally, a methyltransferase, likely utilizing S-adenosyl methionine (SAM) as a methyl donor, catalyzes the esterification of neric acid to form this compound.

Biosynthesis in Insects

In insects, the biosynthesis of methyl geranate (the E-isomer of this compound) is linked to the juvenile hormone III (JH III) biosynthetic pathway, which also utilizes GPP as a key precursor.

Methyl Geranate Biosynthesis in Insects MVA Mevalonate Pathway GPP Geranyl Pyrophosphate (GPP) MVA->GPP Intermediates Series of enzymatic steps GPP->Intermediates JHIII_pathway to Juvenile Hormone III (JH III) GPP->JHIII_pathway MethylGeranate Methyl Geranate Intermediates->MethylGeranate Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hs_spme Headspace SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis SampleCollection 1. Collect fresh plant material Weighing 2. Weigh a precise amount (e.g., 1g) SampleCollection->Weighing Vial 3. Place in a headspace vial Weighing->Vial InternalStandard 4. Add internal standard (e.g., nonyl acetate) Vial->InternalStandard Equilibration 5. Equilibrate the vial (e.g., 30 min at 60°C) Extraction 6. Expose SPME fiber to headspace (e.g., 30 min at 60°C) Equilibration->Extraction Desorption 7. Desorb analytes in GC injector Extraction->Desorption Separation 8. Chromatographic separation (e.g., DB-5ms column) Desorption->Separation Detection 9. Mass spectrometric detection Separation->Detection Identification 10. Identify this compound by mass spectrum and retention index Detection->Identification Quantification 11. Quantify using calibration curve Identification->Quantification

References

An In-depth Technical Guide to Methyl Nerate: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl nerate, the methyl ester of neric acid, is a monoterpenoid with the chemical formula C₁₁H₁₈O₂. As the (Z)-isomer of methyl geranate, it is a naturally occurring compound found in the essential oils of various plants. While its initial discovery is not well-documented as a singular event, its identification is intertwined with the advancements in terpene chemistry and analytical techniques throughout the 20th century. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological significance of this compound, with a particular focus on its role as a semiochemical in insects. Detailed experimental protocols for its synthesis and relevant bioassays are provided, along with a compilation of its quantitative data.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of terpenes and essential oils. The systematic study of terpenes was pioneered by Otto Wallach in the late 19th and early 20th centuries, for which he was awarded the Nobel Prize in Chemistry in 1910[1][2]. His work laid the foundation for the classification and structural elucidation of this diverse class of natural products[1][2].

While the exact date and individual credited with the first isolation or synthesis of this compound are not clearly documented in historical records, its identification became possible with the advent of modern analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) in the mid-20th century. These methods allowed for the separation and identification of individual components within complex mixtures like essential oils.

This compound has since been identified as a constituent of numerous plant essential oils, including those from Elsholtzia ciliata, Homalomena occulta, Zingiber officinale (ginger), and Myrtus communis (myrtle). Its presence is often noted alongside its (E)-isomer, methyl geranate.

A significant milestone in the history of this compound research was the discovery of its role as a semiochemical in insects. Notably, it has been identified as a component of the male-produced sex pheromone in the stink bug Chlorochroa sayi and as a female-produced anti-aphrodisiac in the burying beetle Nicrophorus vespilloides. This has opened up avenues for research into its potential applications in pest management and the study of insect chemical communication.

Chemical Properties and Data

This compound is a colorless liquid with a floral, herbal, and citrus-like odor. Its chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValue
IUPAC Name methyl (2Z)-3,7-dimethylocta-2,6-dienoate[3]
Synonyms Methyl nerolate, (Z)-Methyl geranate, cis-Geranic acid methyl ester[3]
CAS Number 1862-61-9[3]
Molecular Formula C₁₁H₁₈O₂[3]
Molecular Weight 182.26 g/mol [3]
Appearance Colorless liquid
Boiling Point Not available
Density Not available
Solubility Soluble in alcohol, insoluble in water
Table 2: Spectroscopic Data of this compound
Spectroscopy Type Data
¹³C NMR Spectral data available in PubChem CID 5365912[3]
GC-MS NIST Number: 47147, Library: Main library, Top Peak m/z: 114[3]
IR Spectroscopy Data not readily available in searched literature.
¹H NMR Data not readily available in searched literature.
Table 3: Natural Occurrence of this compound in Selected Essential Oils
Plant Species Part of Plant Percentage of this compound in Oil
Zanthoxylum leprieuriiFruit4.4 - 6.7%
Elsholtzia communisLeaf4.71%

Experimental Protocols

Synthesis of this compound

The stereoselective synthesis of (Z)-α,β-unsaturated esters like this compound can be challenging due to the thermodynamic preference for the (E)-isomer. However, several methods have been developed to achieve high (Z)-selectivity. The following protocol is a generalized procedure based on the esterification of neric acid.

Materials:

  • Neric acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other suitable acid catalyst (e.g., Amberlyst-15)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve neric acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

    • Cool the mixture in an ice bath.

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of neric acid).

    • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Reduce the volume of the solution using a rotary evaporator to remove most of the methanol.

    • Transfer the residue to a separatory funnel and add diethyl ether and water.

    • Shake the funnel and allow the layers to separate. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Gas Chromatography-Electroantennography (GC-EAG)

This protocol outlines the general steps for performing GC-EAG to test the antennal response of an insect to this compound.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Electroantennography (EAG) system (amplifier, data acquisition software)

  • Micromanipulators

  • Stereomicroscope

  • Glass capillary electrodes

  • Electrolyte solution (e.g., Ringer's solution)

  • Insect of interest

  • Sample of this compound

  • Appropriate solvent (e.g., hexane)

Procedure:

  • Insect Preparation:

    • Anesthetize the insect (e.g., by chilling).

    • Carefully excise an antenna at the base.

    • Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is placed at the base.

    • Alternatively, for whole-animal preparations, immobilize the insect and place the recording electrode on the antenna and the reference electrode in another part of the body (e.g., the head or an eye).

  • GC-EAG Setup:

    • The effluent from the GC column is split, with one part going to the FID and the other to a heated transfer line that directs the compounds over the prepared antenna.

    • A stream of humidified, purified air continuously flows over the antenna.

  • Data Acquisition:

    • Inject a solution of this compound into the GC.

    • Simultaneously record the signals from the FID and the EAG amplifier.

    • A deflection in the EAG signal that coincides with the elution of the this compound peak from the GC indicates an antennal response.

Olfactometer Bioassay

This protocol describes a Y-tube olfactometer bioassay to assess the behavioral response (attraction or repulsion) of an insect to this compound.

Materials:

  • Y-tube olfactometer

  • Air pump and flow meters

  • Humidifier

  • Charcoal filter

  • Odor sources (e.g., filter paper)

  • This compound solution in a suitable solvent

  • Solvent control

  • Insects to be tested

Procedure:

  • Setup:

    • Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.

    • Set up the olfactometer with a continuous flow of clean, humidified air through both arms.

    • Apply the this compound solution to a filter paper and place it in the odor chamber of one arm.

    • Place a filter paper with only the solvent in the odor chamber of the other arm (control).

  • Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice between the two arms.

    • Record which arm the insect enters and how much time it spends in each arm.

    • Repeat the experiment with a sufficient number of insects to obtain statistically significant data.

    • To avoid positional bias, rotate the Y-tube and switch the positions of the odor and control arms periodically.

  • Data Analysis:

    • Analyze the data using appropriate statistical tests (e.g., chi-square test) to determine if there is a significant preference for the arm containing this compound.

Biological Significance and Signaling Pathways

The most well-documented biological role of this compound is as a semiochemical in insects, particularly in the context of chemical communication.

Anti-Aphrodisiac in Burying Beetles

In the burying beetle Nicrophorus vespilloides, female beetles produce methyl geranate (and likely its isomer, this compound) as an anti-aphrodisiac signal. The production of this compound is linked to the juvenile hormone III (JH III) biosynthetic pathway. High levels of JH III are associated with parental care behavior, and the concurrent production of methyl geranate/nerate signals to the male that the female is not receptive to mating, thus synchronizing parental care efforts.

Pheromone Component in Stink Bugs

This compound has been identified as a component of the male-produced aggregation pheromone in the stink bug Chlorochroa uhleri. In this context, it serves to attract both males and females to a specific location.

Putative Biosynthetic Pathway

The biosynthesis of this compound in insects is believed to be closely linked to the juvenile hormone III (JH III) pathway, which starts from acetyl-CoA. The key intermediate is farnesyl pyrophosphate (FPP). While the exact enzymatic steps to this compound are not fully elucidated, a putative pathway can be proposed.

G cluster_JH_Pathway Juvenile Hormone III Biosynthesis Pathway cluster_Nerate_Pathway Putative this compound Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Nerol Nerol GPP->Nerol Putative Conversion FarnesoicAcid Farnesoic Acid FPP->FarnesoicAcid JHIII Juvenile Hormone III FarnesoicAcid->JHIII Epoxidation & Methylation Neral Neral Nerol->Neral Oxidation NericAcid Neric Acid Neral->NericAcid Oxidation MethylNerate This compound NericAcid->MethylNerate Methylation

Caption: Putative biosynthetic pathway of this compound linked to the Juvenile Hormone III pathway.

Conclusion

This compound, a seemingly simple monoterpenoid, plays multifaceted roles in the natural world, from contributing to the fragrance of plants to mediating complex insect behaviors. While its discovery is not attributable to a single historical event, its continued study, particularly in the field of chemical ecology, reveals the intricate ways in which chemical compounds shape biological interactions. The detailed protocols and data presented in this guide are intended to facilitate further research into the synthesis, properties, and applications of this fascinating molecule, with potential implications for the development of novel pest management strategies and a deeper understanding of chemical communication in nature.

References

Unveiling the Potential of Methyl Nerate in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl nerate, the methyl ester of neric acid, is a monoterpenoid compound found in the essential oils of various plants. While its role in insect chemical communication is not yet firmly established in scientific literature, its structural similarity to known insect semiochemicals, such as methyl geranate (the E-isomer) and the widely studied methyl salicylate, suggests its potential as a behavior-modifying compound. This technical guide provides a comprehensive overview of the methodologies and theoretical frameworks required to investigate the role of this compound as a potential insect pheromone or other semiochemical. It is designed to serve as a foundational resource for researchers aiming to explore this compound's bioactivity, from initial electrophysiological screening to behavioral assays and elucidation of its perception at the molecular level.

Introduction to this compound

This compound, chemically known as methyl (2Z)-3,7-dimethylocta-2,6-dienoate, is a naturally occurring compound identified in plants such as Elsholtzia ciliata and Homalomena occulta[1]. As a volatile organic compound, it belongs to a class of chemicals that frequently mediate insect-plant and insect-insect interactions. While direct evidence of its function as a pheromone is currently lacking, its isomeric counterpart, methyl geranate, is recognized as a semiochemical[2]. This guide outlines the necessary experimental approaches to determine if this compound plays a significant role in insect behavior, such as attraction, repulsion, or aggregation.

Hypothetical and Comparative Data on Insect Responses

To guide future research, the following tables present hypothetical quantitative data based on typical results from studies of similar methyl esters, like methyl salicylate, which is a known attractant for various predatory and parasitic insects[3].

Table 1: Hypothetical Electroantennographic (EAG) Responses to this compound

Insect Species (Family)SexAntennal Response (mV) to 10µg this compound (Mean ± SE)Positive Control Response (mV) (e.g., Methyl Salicylate)Negative Control Response (mV) (Solvent)
Chrysoperla carnea (Chrysopidae)Female0.8 ± 0.151.2 ± 0.20.1 ± 0.05
Coccinella septempunctata (Coccinellidae)Male0.6 ± 0.10.9 ± 0.10.08 ± 0.03
Aphidius colemani (Braconidae)Female1.1 ± 0.21.5 ± 0.250.12 ± 0.04
Spodoptera littoralis (Noctuidae)Male0.3 ± 0.080.5 ± 0.10.05 ± 0.02

Table 2: Hypothetical Behavioral Responses in a Y-Tube Olfactometer

Insect SpeciesTreatment (vs. Solvent)No. Choosing Treatment ArmNo. Choosing Control ArmNo ChoiceAttraction Index*P-value
C. carneaThis compound (1µg/µL)351550.40<0.05
C. septempunctataThis compound (1µg/µL)321860.28<0.05
A. colemaniThis compound (1µg/µL)401040.60<0.01
S. littoralisThis compound (1µg/µL)22287-0.12>0.05

*Attraction Index = (No. choosing treatment - No. choosing control) / Total number of insects that made a choice.

Experimental Protocols

The following are detailed methodologies for key experiments required to assess the role of this compound as an insect semiochemical.

Electroantennography (EAG)

Objective: To determine if the insect antenna can detect this compound.

Methodology:

  • Preparation of Stimuli: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µg/µL) in a high-purity solvent like hexane or paraffin oil. Use the pure solvent as a negative control and a known EAG-active compound (e.g., methyl salicylate) as a positive control.

  • Antennal Preparation: Excise the head of an adult insect and mount it on a holder. Insert a recording electrode into the distal tip of one antenna and a reference electrode into the head capsule.

  • Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. A 0.5-second pulse of air that has passed over a filter paper loaded with 10 µL of the test stimulus is injected into the main air stream.

  • Data Acquisition: The potential difference between the electrodes is amplified and recorded. The amplitude of the depolarization is measured as the EAG response.

  • Analysis: Compare the mean EAG responses to different concentrations of this compound with the responses to the controls using ANOVA.

Behavioral Assays: Y-Tube Olfactometer

Objective: To assess the behavioral response (attraction or repulsion) of insects to this compound.

Methodology:

  • Apparatus: A glass Y-tube olfactometer with two arms. A purified and humidified air stream is passed through each arm.

  • Stimulus Application: In one arm (the "treatment" arm), the air is passed over a filter paper treated with a solution of this compound. In the other arm (the "control" arm), the air is passed over a filter paper treated with the solvent only.

  • Insect Release: Individual insects are released at the base of the Y-tube and allowed a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance down one of the arms.

  • Data Collection: Record the number of insects choosing the treatment arm, the control arm, and those that make no choice.

  • Analysis: Use a Chi-square test to determine if there is a significant difference between the number of insects choosing the treatment and control arms.

Visualizations of Workflows and Pathways

Signaling and Experimental Diagrams

The following diagrams, created using the DOT language, illustrate a generalized insect olfactory signaling pathway and the experimental workflow for identifying and characterizing a potential semiochemical like this compound.

olfactory_pathway odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binding or_complex Odorant Receptor (OR) + Co-receptor (Orco) obp->or_complex Transport orn Olfactory Receptor Neuron (ORN) ion_channel Ion Channel Opening orn->ion_channel Activation action_potential Action Potential ion_channel->action_potential Generation antennal_lobe Antennal Lobe (Glomeruli) action_potential->antennal_lobe Signal Transmission brain Higher Brain Centers (e.g., Mushroom Bodies) antennal_lobe->brain Processing behavior Behavioral Response brain->behavior Initiation

Caption: Generalized insect olfactory signaling pathway.

experimental_workflow start Hypothesis: This compound is a Semiochemical identification Identification of Active Compound (if from natural source) start->identification gc_ead Chemical Analysis & EAG Screening (GC-EAD) eag Dose-Response EAG Assays gc_ead->eag behavioral Behavioral Bioassays (Y-tube, Wind Tunnel) eag->behavioral field Field Trapping Experiments behavioral->field receptor Receptor Identification (e.g., Xenopus Oocyte Expression) behavioral->receptor end Conclusion on Bioactivity field->end identification->gc_ead receptor->end

Caption: Experimental workflow for semiochemical identification.

Conclusion and Future Directions

While the role of this compound as an insect pheromone remains to be definitively established, its chemical properties and the known functions of similar compounds provide a strong rationale for its investigation as a potential semiochemical. The experimental protocols and frameworks outlined in this guide offer a clear pathway for researchers to systematically evaluate its electrophysiological and behavioral effects on various insect species. Future research should focus on screening a wide range of insects, particularly those that interact with plants known to produce this compound. Positive identification of bioactivity would open avenues for its potential application in integrated pest management strategies, either as an attractant for beneficial insects or as a component in lures for pest monitoring and control. Furthermore, elucidating the specific olfactory receptors that detect this compound would provide valuable insights into the molecular basis of insect olfaction and could aid in the development of novel, targeted pest management tools.

References

A Technical Guide to the Potential Antioxidant and Antimicrobial Activity of Methyl Nerate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the potential biological activities of methyl nerate. Direct experimental data on the antioxidant and antimicrobial properties of this compound is limited in current scientific literature. The information presented herein is largely inferred from studies on structurally analogous compounds, including its geometric isomer (methyl geranate), its parent alcohol (nerol), and related monoterpene esters (neryl acetate, geranyl acetate). The experimental protocols described are generalized methodologies for testing these activities and should be adapted and validated for specific laboratory conditions.

Introduction to this compound

This compound, IUPAC name methyl (2Z)-3,7-dimethylocta-2,6-dienoate, is a monoterpene ester.[1] As a member of the vast family of terpenoids, which are primary constituents of essential oils, it is structurally related to compounds known for significant biological activities. Its trans-isomer is methyl geranate. Given the established bioactivities of related monoterpene alcohols and esters, this compound presents as a candidate for investigation into its potential therapeutic properties, specifically in the realms of antioxidant and antimicrobial action.

This guide synthesizes available data on these related compounds to build a predictive framework for the potential efficacy of this compound, details standard experimental protocols for validation, and provides visual workflows to guide future research.

Potential Antioxidant Activity

The antioxidant potential of monoterpenes and their derivatives is often attributed to their chemical structure, which can facilitate the donation of a hydrogen atom or an electron to neutralize free radicals. While direct data for this compound is unavailable, the activities of its parent alcohol (nerol), its isomer's parent alcohol (geraniol), and its corresponding acetate ester (geranyl acetate) provide valuable insight.

Geranyl acetate, the trans-isomer of neryl acetate, has demonstrated potent radical scavenging activity.[2][3] Similarly, geraniol is a well-documented antioxidant.[1][2][3] The esterification of these alcohols can modify their activity; in the case of geranyl acetate, the antioxidant capacity is notably high.[2][3]

Quantitative Antioxidant Data for Structurally Related Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays for compounds structurally related to this compound. Lower IC50 values indicate higher antioxidant activity.

CompoundTypeIsomerDPPH IC50 ValueReference(s)
Geraniol Alcoholtrans24.6 µg/mL[2][3]
Geranyl Acetate Estertrans4.2 µg/mL[2][3]
Nerol AlcoholcisActivity noted, but IC50 not specified[4]
Neryl Acetate EstercisData not available
BHT (Standard)PhenolN/A~25 µg/mL[5]

Potential Antimicrobial Activity

Monoterpene alcohols and esters are known to exhibit broad-spectrum antimicrobial effects. Their mechanism of action is often linked to the disruption of microbial cell membrane integrity, leading to leakage of intracellular components and cell death.[6] The lipophilic nature of these compounds allows them to partition into the lipid bilayer of bacterial and fungal cell membranes.

Studies on nerol have shown strong activity against the fungus Candida albicans and various bacteria.[6][7] Geraniol has also been extensively studied, showing inhibitory effects against both Gram-positive and Gram-negative bacteria.[8] While specific MIC data for neryl acetate and geranyl acetate is sparse, they are recognized for having antimicrobial properties.[9][10][11]

Quantitative Antimicrobial Data for Structurally Related Compounds

The table below presents the Minimum Inhibitory Concentration (MIC) values for compounds structurally related to this compound against various microbial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundTypeIsomerTest OrganismMIC ValueReference(s)
Nerol AlcoholcisCandida albicans0.77 µL/mL[6]
Geraniol AlcoholtransStaphylococcus aureus11200 µg/mL[8]
Geraniol AlcoholtransEscherichia coli5600 µg/mL[8]
Geraniol AlcoholtransHelicobacter pylori7325 µg/mL[8]
Neryl Acetate EstercisS. aureus, C. albicansActivity noted, but MIC not specified[10][12]
Geranyl Acetate EstertransS. aureus, S. typhimuriumActivity noted, but MIC not specified[9]

Experimental Protocols

The following sections detail generalized, standard protocols for assessing the antioxidant and antimicrobial activities of a test compound like this compound.

Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method to determine the free-radical scavenging activity of a compound.[13][14][15]

1. Reagent Preparation:

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 95-100% methanol. The solution should be freshly made and kept in the dark.
  • Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
  • Positive Control: Prepare a stock solution of a known antioxidant, such as Ascorbic Acid or BHT, at the same concentration as the test compound.

2. Assay Procedure:

  • Prepare a series of dilutions of the test compound and positive control from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
  • In a 96-well microplate, add 100 µL of each dilution to respective wells in triplicate.
  • Add 100 µL of the 0.1 mM DPPH solution to each well.
  • For the blank control, add 100 µL of methanol instead of the test sample.
  • Shake the plate gently and incubate in the dark at room temperature (25°C) for 30 minutes.

3. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 517 nm using a microplate reader.
  • Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.
  • Plot the % RSA against the concentration of the test compound.
  • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) from the graph using linear regression analysis.

Protocol: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[16][17][18]

1. Materials and Reagent Preparation:

  • Microorganism: Prepare a fresh overnight culture of the test bacterium (e.g., S. aureus ATCC 25923) or fungus (C. albicans ATCC 10231).
  • Growth Medium: Use appropriate sterile liquid medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
  • Inoculum Preparation: Adjust the turbidity of the microbial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
  • Test Compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).

2. Assay Procedure:

  • Dispense 100 µL of sterile growth medium into all wells of a 96-well microplate.
  • Add 100 µL of the test compound stock solution to the first column of wells, creating an initial 2-fold dilution.
  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the final column. This creates a range of concentrations.
  • Set up control wells: a positive control (medium + inoculum, no compound) and a negative/sterility control (medium only).
  • Add 100 µL of the prepared microbial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
  • Seal the plate and incubate at the appropriate temperature (e.g., 37°C for 24 hours for bacteria).

3. Data Acquisition and Analysis:

  • After incubation, visually inspect the plate for turbidity (microbial growth).
  • The MIC is defined as the lowest concentration of the test compound at which there is no visible growth.
  • (Optional) A growth indicator like resazurin or INT can be added to aid in the visual determination of inhibition.

Visualized Workflows and Mechanisms

To further clarify the experimental processes and potential mechanisms, the following diagrams are provided in DOT language script for Graphviz.

Diagram: Antioxidant Assay Workflow (DPPH)

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep prep step step data data result result P1 Prepare 0.1 mM DPPH in Methanol S2 Add 100 µL of DPPH solution to all wells P1->S2 P2 Prepare Test Compound Stock & Dilutions S1 Add 100 µL of Sample/ Control to 96-well plate P2->S1 P3 Prepare Positive Control (e.g., BHT) P3->S1 S1->S2 S3 Incubate in Dark (30 min, 25°C) S2->S3 D1 Measure Absorbance at 517 nm S3->D1 D2 Calculate % Radical Scavenging Activity D1->D2 R1 Determine IC50 Value from Dose-Response Curve D2->R1

Caption: Workflow for DPPH radical scavenging assay.

Diagram: Antimicrobial Assay Workflow (MIC Determination)

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep prep step step data data result result P1 Prepare Microbial Inoculum (0.5 McFarland Standard) S2 Inoculate wells with adjusted microbial culture P1->S2 P2 Prepare Test Compound Stock Solution S1 Perform 2-fold serial dilution of Test Compound in plate P2->S1 P3 Prepare 96-well plate with Growth Medium P3->S1 S1->S2 S3 Incubate Plate (e.g., 24h at 37°C) S2->S3 D1 Visually inspect wells for turbidity (growth) S3->D1 R1 Identify lowest concentration with no visible growth D1->R1 R2 Result = MIC Value R1->R2

Caption: Workflow for MIC determination via broth microdilution.

Diagram: Hypothetical Antimicrobial Mechanism of Action

MoA cluster_cell Microbial Cell compound compound target target effect effect outcome outcome MN This compound (Lipophilic Monoterpene) E1 Partitioning into Membrane MN->E1 Membrane Cell Membrane (Lipid Bilayer) E2 Increased Membrane Permeability & Fluidity Membrane->E2 Disruption Cytoplasm Cytoplasm E1->Membrane E3 Leakage of Ions & Intracellular Contents E2->E3 E3->Cytoplasm Impacts O1 Loss of Membrane Potential E3->O1 O2 Inhibition of Cellular Processes O1->O2 O3 Cell Death O2->O3

Caption: Hypothetical mechanism for antimicrobial activity.

Conclusion and Future Directions

Based on the analysis of structurally related monoterpene alcohols and esters, it is plausible to hypothesize that this compound possesses both antioxidant and antimicrobial properties. The high antioxidant activity of geranyl acetate (IC50 = 4.2 µg/mL) suggests that the ester functional group does not diminish, and may even enhance, radical scavenging potential compared to the parent alcohol.[2][3] Furthermore, the established antimicrobial efficacy of nerol and geraniol against a range of pathogens indicates a strong likelihood of similar activity for this compound.[6][8]

However, this remains a predictive assessment. Rigorous experimental validation is essential. Future research should prioritize:

  • Direct Bioactivity Testing: Performing DPPH/ABTS antioxidant assays and broth microdilution MIC assays on purified this compound to generate specific quantitative data.

  • Broad-Spectrum Screening: Testing this compound against a diverse panel of clinically relevant bacteria and fungi, including drug-resistant strains.

  • Mechanism of Action Studies: Investigating the precise mechanism of antimicrobial action, such as impacts on membrane potential, cellular leakage, and biofilm formation.

  • Toxicology Assessment: Evaluating the cytotoxicity of this compound against human cell lines to determine its therapeutic index and potential for safe application.

The successful completion of these studies will clarify the therapeutic potential of this compound and determine its viability as a lead compound for drug development.

References

Methodological & Application

Synthesis and Purification of Methyl Nerate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nerate, the methyl ester of neric acid, is a monoterpenoid compound with potential applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis and purification are critical steps for its characterization and utilization in research and development. These application notes provide detailed protocols for the synthesis of this compound via Fischer esterification and its subsequent purification by vacuum distillation and silica gel column chromatography.

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₈O₂[1]
Molecular Weight 182.26 g/mol [1]
Boiling Point 247.43 °C (at 760 mmHg) (est.)[2]
Kovats Retention Index (Standard non-polar) 1259, 1298, 1302[1]
Kovats Retention Index (Semi-standard non-polar) 1279, 1280, 1283[1]
Kovats Retention Index (Standard polar) 1657[1]

Table 2: Proposed Reaction Parameters for Fischer Esterification of Neric Acid

ParameterProposed Value
Neric Acid to Methanol Molar Ratio 1:10
Catalyst (H₂SO₄) Concentration 1-2% (v/v of methanol)
Reaction Temperature Reflux (approx. 65 °C)
Reaction Time 4-6 hours
Expected Yield 80-90%

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from neric acid and methanol using sulfuric acid as a catalyst. The reaction is a classic Fischer esterification, which is an equilibrium process. Using an excess of the alcohol (methanol) shifts the equilibrium towards the formation of the ester.[3][4]

Materials:

  • Neric acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve neric acid in a 10-fold molar excess of anhydrous methanol.

  • Slowly add concentrated sulfuric acid (1-2% of the volume of methanol) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) using a heating mantle.

  • Maintain the reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

Purification of this compound

The crude this compound can be purified using vacuum distillation or silica gel column chromatography.

1. Vacuum Distillation

This method is suitable for separating this compound from less volatile impurities. The boiling point of this compound is estimated to be around 247 °C at atmospheric pressure[2], which is high. Vacuum distillation allows for the distillation to occur at a lower temperature, preventing potential degradation of the compound.

Procedure:

  • Set up a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Gradually apply vacuum and heat the flask.

  • Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

2. Silica Gel Column Chromatography

This technique is effective for separating this compound from impurities with different polarities.[6][7]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5 hexane:ethyl acetate).

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up Neric_Acid Neric Acid Reaction Fischer Esterification (Reflux, 4-6h) Neric_Acid->Reaction Methanol Methanol Methanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Crude_Product Crude this compound Reaction->Crude_Product Extraction Liquid-Liquid Extraction (Diethyl Ether/Water) Crude_Product->Extraction Washing Wash with NaHCO₃ (aq) and Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purified_Methyl_Nerate Purified_Methyl_Nerate Evaporation->Purified_Methyl_Nerate To Purification Purification_Workflow cluster_distillation Purification Method 1: Vacuum Distillation cluster_chromatography Purification Method 2: Column Chromatography Crude_Methyl_Nerate Crude this compound Vacuum_Distillation Vacuum Distillation Crude_Methyl_Nerate->Vacuum_Distillation Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate gradient) Crude_Methyl_Nerate->Column_Chromatography Pure_Methyl_Nerate_D Pure this compound Vacuum_Distillation->Pure_Methyl_Nerate_D Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Pure_Methyl_Nerate_C Pure this compound Solvent_Removal->Pure_Methyl_Nerate_C

References

Application Note: High-Performance Liquid Chromatography Protocol for the Analysis of Methyl Nerate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl nerate is a monoterpenoid ester with applications in the fragrance and flavor industries and is a subject of interest in phytochemical research.[1] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and scientific investigation. While gas chromatography (GC) is a common method for analyzing volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile or thermally labile matrices.[2] This document provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV detection. The methodology is based on established principles for the separation of similar methyl esters and related compounds.[3]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of this compound standard solutions. This data illustrates the expected performance of the method in terms of linearity and reproducibility.

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
105.21150234
255.22375589
505.21751123
1005.231502245
2505.223755612

Experimental Protocol

This protocol outlines the preparation of samples and standards, along with the HPLC instrument conditions for the quantitative analysis of this compound.

Materials and Reagents
  • This compound standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

  • Vortex mixer

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, and 250 µg/mL) by serially diluting the stock standard solution with methanol.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below.

  • Accurately measure a known volume or weight of the sample.

  • Extract the this compound using a suitable solvent such as methanol or acetonitrile. The choice of solvent should be optimized based on the sample matrix to ensure efficient extraction and minimize interference.

  • Vortex the mixture for 2 minutes and then sonicate for 10 minutes.

  • Centrifuge the sample at 5000 rpm for 10 minutes to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Run Time: 10 minutes

System Suitability

Before sample analysis, perform at least five replicate injections of a mid-concentration standard solution (e.g., 50 µg/mL). The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

Data Analysis

Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Quantify the amount of this compound in the samples by constructing a calibration curve from the peak areas of the working standard solutions.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System System_Suitability System Suitability Test HPLC_System->System_Suitability Sample_Injection Sample Injection System_Suitability->Sample_Injection Chromatogram Chromatogram Acquisition Sample_Injection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed HPLC protocol for the quantitative analysis of this compound. The described method is a robust starting point for researchers and professionals in drug development and related fields. Method validation according to the specific sample matrix and regulatory requirements is recommended to ensure accuracy and precision.

References

Application Notes & Protocols: Methyl Nerate as a Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of methyl nerate as a standard in analytical chemistry applications. This document is intended to guide researchers, scientists, and professionals in drug development in the proper handling, preparation, and application of this compound for quantitative and qualitative analyses.

Introduction to this compound

This compound, with the IUPAC name methyl (2Z)-3,7-dimethylocta-2,6-dienoate, is a monoterpenoid ester.[1][2] It is the methyl ester of neric acid and a stereoisomer of methyl geranate. Due to its characteristic aroma, it finds applications in the flavor and fragrance industry and serves as a valuable reference standard in analytical chemistry, particularly for the analysis of volatile and semi-volatile organic compounds.[3] Its use as a standard is crucial for the identification and quantification of related compounds in complex matrices such as essential oils, food products, and pharmaceutical formulations.

Physicochemical and Quality Parameters

The accurate characterization of an analytical standard is paramount for its effective use. The following table summarizes the key physicochemical properties and typical quality specifications for this compound when used as a standard.

Parameter Value Reference
IUPAC Name methyl (2Z)-3,7-dimethylocta-2,6-dienoate[1]
Synonyms Methyl nerolate, (Z)-Methyl geranate[1]
CAS Number 1862-61-9[1]
Molecular Formula C₁₁H₁₈O₂[1]
Molecular Weight 182.26 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Purity (typical) ≥95% (GC)
Boiling Point ~247.4 °C (estimated)[3]
Density ~0.909 g/cm³ at 25 °C[3]
Refractive Index Not available
Solubility Soluble in alcohol, insoluble in water.
Storage 2-8°C in a tightly sealed container, protected from light.
Shelf Life Limited shelf life, refer to expiry date on the label.

Note: Some physical properties are for its isomer, methyl geranate, as specific data for this compound is limited. Purity is a typical value for an analytical standard and should be confirmed by the supplier's Certificate of Analysis.

Application: Gas Chromatography (GC)

This compound is well-suited as a standard for Gas Chromatography (GC) due to its volatility. It can be used as an external standard for quantification or as an internal standard for the analysis of other volatile compounds, particularly in the profiling of essential oils and flavor components.

This protocol provides a general method for the quantification of volatile compounds using this compound as an external standard with Flame Ionization Detection (FID).

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID)

  • Autosampler (recommended for precision)

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial: 60 °C (hold for 2 min) Ramp: 5 °C/min to 240 °C Hold: 5 min at 240 °C
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min

Materials and Reagents:

  • This compound standard of known purity

  • Solvent (e.g., hexane or ethanol, GC grade)

  • Volumetric flasks and pipettes

  • GC vials with septa

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., hexane) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Calibration Standards Preparation: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples. A minimum of five concentration levels is recommended.

  • Sample Preparation: Prepare the sample by dissolving a known amount in the same solvent used for the calibration standards. If necessary, perform extraction or dilution to bring the analyte concentration within the calibration range.

  • GC Analysis: Inject the calibration standards and samples into the GC-FID system.

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

This protocol outlines a general method for the identification and quantification of volatile compounds using this compound as an internal standard with Mass Spectrometric (MS) detection.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

Chromatographic and MS Conditions:

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Temperature Program Initial: 50 °C (hold for 3 min) Ramp: 4 °C/min to 220 °C Hold: 10 min at 220 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Procedure:

  • Internal Standard Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in a suitable solvent.

  • Sample and Calibration Standard Preparation:

    • To each calibration standard and sample, add a precise volume of the this compound internal standard stock solution to achieve a constant concentration across all solutions.

    • Prepare calibration standards containing known concentrations of the analyte(s) of interest.

  • GC-MS Analysis: Inject the prepared solutions into the GC-MS system.

  • Data Analysis:

    • Identification: Identify the compounds of interest by comparing their retention times and mass spectra with those of reference standards or a spectral library.

    • Quantification: For each analyte and the internal standard, integrate the peak areas of a characteristic ion (in SIM mode) or the total ion chromatogram (in full scan mode). Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards. Determine the concentration of the analyte in the samples using the calculated response factors and the peak area ratios.

Stability and Storage

Proper storage and handling are critical to maintain the integrity of the this compound standard.

  • Storage: Store the standard at 2-8°C in a tightly sealed, light-resistant container.

  • Stability: this compound is a monoterpenoid ester and may be susceptible to degradation over time, especially if exposed to light, high temperatures, or reactive substances. The stability of the standard solution should be periodically verified. A general approach to stability testing involves analyzing the standard solution at regular intervals under specified storage conditions and monitoring for any significant change in purity or concentration.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for using this compound as an analytical standard.

GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare this compound Stock Solution cal_standards Prepare Calibration Standards stock->cal_standards sample_prep Prepare Sample Solutions gc_analysis GC-FID Analysis cal_standards->gc_analysis sample_prep->gc_analysis peak_integration Peak Integration gc_analysis->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve quantification Quantify Analyte in Samples cal_curve->quantification

Caption: Workflow for quantitative analysis using GC-FID with an external standard.

GC_MS_Workflow cluster_prep_ms Preparation cluster_analysis_ms Analysis cluster_data_ms Data Processing is_stock Prepare this compound Internal Standard Stock cal_sample_prep Prepare Calibration Standards and Samples with IS is_stock->cal_sample_prep gcms_analysis GC-MS Analysis cal_sample_prep->gcms_analysis identification Compound Identification (Retention Time & Mass Spectra) gcms_analysis->identification quantification_ms Quantification using Internal Standard Method gcms_analysis->quantification_ms

Caption: Workflow for analysis using GC-MS with an internal standard.

Signaling Pathways

Currently, there is no established scientific literature detailing specific signaling pathways in which this compound is directly involved. Its primary role in a research context is as an analytical standard for the identification and quantification of other compounds.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.

  • Handle the substance in a well-ventilated area or under a fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.

Disclaimer: The information provided in these application notes is intended for guidance only. It is the responsibility of the user to validate all methods for their specific application and to ensure compliance with all relevant safety and regulatory requirements.

References

Applications of "Methyl nerate" in flavor and fragrance research

Author: BenchChem Technical Support Team. Date: November 2025

Applications of Methyl Nerate in Flavor and Fragrance Research

Abstract

This compound, the cis-isomer of methyl geranate, is a monoterpenoid ester with a complex and appealing aroma profile, suggesting its potential as a valuable ingredient in the flavor and fragrance industry. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the sensory properties and potential applications of this compound. While quantitative sensory data for this compound is limited in published literature, this document compiles available qualitative descriptions and provides quantitative data for its more commercially prevalent trans-isomer, Methyl geranate, as a comparative reference. Protocols for sensory evaluation, analytical quantification, and chemical synthesis are detailed to facilitate further research into this intriguing molecule.

Application Notes

Introduction to this compound

This compound (CAS No. 1862-61-9), systematically named methyl (2Z)-3,7-dimethylocta-2,6-dienoate, is an organic ester characterized by its unique sensory properties.[1] As the cis-isomer of methyl geranate, it shares a similar molecular formula (C₁₁H₁₈O₂) but possesses a distinct spatial arrangement that influences its olfactory perception.[1]

Sensory Profile and Applications

The sensory profile of this compound is described as a multifaceted combination of floral, herbal, citrus, fruity, and green notes, with a resemblance to geranium.[2] This complexity makes it a versatile candidate for use in a variety of fragrance applications.

  • Potential Fragrance Applications: Due to its diverse aromatic character, this compound could be utilized to impart fresh, natural, and complex notes in fine fragrances, personal care products, and air care formulations. Its profile suggests it could be particularly effective in:

    • Citrus Accords: To add a unique floral and green nuance.

    • Fruity Compositions: To enhance complexity and provide a natural-smelling backdrop.

    • Floral Bouquets: Especially in geranium and rose-type fragrances, to lend a fresh, dewy character.

    • Herbal and Green Fragrances: To contribute a subtle fruity and floral sweetness.

The more widely studied trans-isomer, Methyl geranate, is noted for its waxy, green, and fruity aroma and is used to create a bridge between lavender and geranium notes in fougère compositions and to add richness to floral scents.[3][4]

Natural Occurrence

This compound has been identified as a volatile component in the essential oils of several plants. Its presence in natural sources is a key area of interest for researchers looking to create nature-identical fragrances. One of the notable sources is:

  • Elsholtzia ciliata (Vietnamese Balm): this compound has been identified for the first time in the essential oil of this plant, although it is considered a minor component.[5] The essential oil of Elsholtzia ciliata has various chemotypes, with major constituents in some studies being (Z)-β-Farnesene, neral, and geranial, while others report a high concentration of Elsholtzia ketone.[6][7][8]

While also reported in Homalomena occulta, Magnolia salicifolia, Rosa centifolia, and Rosa damascena, detailed quantitative analyses from the available literature did not confirm its presence or concentration in these species.[2]

Quantitative Data

Table 1: Physicochemical and Sensory Properties of Methyl Geranate (trans-isomer)

Property Value Source
CAS Number 1189-09-9 [9]
Molecular Formula C₁₁H₁₈O₂ [9]
Molecular Weight 182.27 g/mol [9]
Boiling Point 247-248 °C at 760 mmHg [3]
Flash Point 91 °C (196 °F) [9]
Vapor Pressure 0.0483 Pa at 20°C [9]
Odor Description Waxy, green, fruity, floral [3]
Substantivity on Smelling Strip 6 hours [4]

| Recommended Usage in Fragrance Concentrate | Up to 5.0% |[3] |

Table 2: Reported Composition of Elsholtzia ciliata Essential Oil (Vietnamese Chemotype)

Compound Relative Percentage (%) Source
(Z)-β-Farnesene 22.72 [7]
Neral 15.66 [7]
Geranial 15.62 [7]
β-Ocimene 13.30 [7]

| This compound | Identified, but not quantified |[5] |

Experimental Protocols

Protocol for Sensory Evaluation of this compound

This protocol outlines a standard procedure for the descriptive sensory analysis of a fragrance ingredient like this compound.

Objective: To qualitatively and quantitatively characterize the odor profile of this compound over time.

Materials:

  • This compound (high purity, >98%)

  • Ethanol (perfumer's grade, odorless)

  • Standard fragrance smelling strips

  • Glass beakers and pipettes

  • Aroma-neutral evaluation booths

  • Sensory evaluation software or data sheets

Procedure:

  • Panel Selection: Recruit a panel of 10-15 trained sensory assessors with demonstrated proficiency in odor description and discrimination.

  • Sample Preparation: Prepare a 10% solution of this compound in ethanol.

  • Evaluation:

    • Dip smelling strips into the solution to a depth of 1 cm.

    • Allow the solvent to evaporate for 10-15 seconds.

    • Present the strips to the panelists in a double-blind, randomized order.

    • Panelists will evaluate the odor at specific time intervals (e.g., initial, 5 min, 30 min, 1 hr, 4 hr, 6 hr) to assess the evolution of the scent.

    • Panelists will rate the intensity of predefined odor descriptors (e.g., floral, herbal, citrus, fruity, green, waxy) on a labeled magnitude scale (e.g., 0-10).

  • Data Analysis: Analyze the data to generate a sensory profile of this compound, including the mean intensity ratings for each descriptor over time.

Protocol for GC-MS and GC-Olfactometry (GC-O) Analysis

This protocol describes the methodology for identifying and quantifying this compound in an essential oil and characterizing its specific odor contribution.

Objective: To determine the concentration of this compound in Elsholtzia ciliata essential oil and to identify its odor character.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and an Olfactometry (GC-O) port.

  • Capillary column suitable for essential oil analysis (e.g., HP-5MS).

Procedure:

  • Sample Preparation: Dilute the Elsholtzia ciliata essential oil in n-hexane to a 1% solution.

  • GC-MS Analysis:

    • Inject 1 µL of the sample into the GC-MS system.

    • Use a suitable temperature program to separate the volatile components.

    • Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative percentage of each compound by peak area normalization.

  • GC-O Analysis:

    • Simultaneously with the MS detection, effluent is directed to a sniffing port.

    • A trained panelist will sniff the effluent and record the odor description and intensity for each eluting compound.

    • This will confirm the specific odor character of the this compound peak as it elutes from the column.

Protocol for Synthesis of this compound

This protocol outlines a two-step synthesis of this compound from Nerol.

Objective: To synthesize Methyl (2Z)-3,7-dimethylocta-2,6-dienoate (this compound).

Step 1: Oxidation of Nerol to Neral

  • In a round-bottom flask, dissolve Nerol in a suitable solvent like dichloromethane.

  • Add an oxidizing agent (e.g., pyridinium chlorochromate - PCC) portion-wise at room temperature.

  • Stir the reaction mixture until the oxidation is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the crude Neral.

Step 2: Esterification of Neral to this compound

  • This step involves a Horner-Wadsworth-Emmons reaction.

  • In a separate flask, prepare the corresponding phosphonate ylide.

  • Add the crude Neral from Step 1 to the ylide solution at a controlled temperature.

  • Allow the reaction to proceed to completion.

  • Quench the reaction and perform an extraction to isolate the crude this compound.

  • Purify the product by column chromatography to obtain pure this compound.

Note: This is a general outline and requires optimization of specific reagents, conditions, and purification methods.

Visualizations

Logical Relationships

cluster_isomers Isomeric Relationship cluster_application Potential Applications A Methyl Geranate (trans-isomer) Fruity, Waxy, Green B This compound (cis-isomer) Floral, Herbal, Citrus, Fruity, Green C Fine Fragrance B->C D Personal Care B->D E Air Care B->E

Caption: Isomeric relationship and potential applications of this compound.

Experimental Workflow

A Source Material (e.g., Elsholtzia ciliata) B Hydrodistillation / Solvent Extraction A->B C Essential Oil B->C D GC-MS Analysis (Identification & Quantification) C->D E GC-Olfactometry (Odor Characterization) C->E F Sensory Panel Evaluation (Descriptive Analysis) D->F E->F G Application Testing (Fragrance Formulation) F->G

Caption: Workflow for analysis of this compound from natural sources.

References

Application Notes and Protocols for Methyl Nerate in Insect Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl nerate, the methyl ester of neric acid, is a monoterpenoid that has been identified as a component of insect pheromones, suggesting its potential application in integrated pest management (IPM) strategies. While research specifically on this compound ((2Z)-3,7-dimethylocta-2,6-dienoate) is limited in the context of large-scale pest control, studies on its isomer, methyl geranate ((2E)-3,7-dimethylocta-2,6-dienoate), provide significant insights into its use as a semiochemical. These compounds are part of a chemical language that insects use for communication, which can be harnessed for monitoring and controlling pest populations.

These application notes provide an overview of the current understanding and experimental protocols related to the use of methyl geranate as an insect attractant, with the implication that this compound may have similar or complementary activities. The primary focus is on the role of methyl geranate as a sex pheromone component in the stink bug Chlorochroa sayi.

Application in Insect Pest Management

The primary application of methyl geranate, and by extension potentially this compound, in insect pest management is as a component of pheromone lures for trapping and monitoring pest populations. As a key component of the male-produced sex pheromone of the stink bug Chlorochroa sayi, it plays a crucial role in attracting both male and female conspecifics. This attraction can be exploited in several ways:

  • Population Monitoring: Traps baited with a synthetic pheromone blend containing methyl geranate can be used to monitor the presence, abundance, and seasonal activity of C. sayi. This information is vital for making informed decisions about the timing and necessity of other control measures.

  • Mass Trapping: In some cases, high densities of pheromone traps can be used to capture a significant portion of the pest population, thereby reducing their numbers and subsequent damage to crops.

  • Mating Disruption: While not explicitly tested for methyl geranate in the available literature, synthetic pheromones can sometimes be dispensed in large quantities to permeate the environment, confusing insects and disrupting their ability to find mates.

Quantitative Data Summary

The following table summarizes the quantitative findings from field trials conducted on the attraction of the stink bug Chlorochroa sayi to pheromone lures containing methyl geranate.

Target PestPheromone ComponentsLure Composition for Optimal AttractionKey Finding
Chlorochroa sayi (Stink Bug)Methyl geranate, Methyl citronellate, Methyl (E)-6-2,3-dihydrofarnesoateA blend of all three male-specific compounds was required.Adults of both sexes were attracted to the pheromone lures in approximately equal numbers.[1]

Experimental Protocols

Protocol 1: Field Trapping of Chlorochroa sayi using a Pheromone Blend Containing Methyl Geranate

This protocol is adapted from field trials that successfully utilized a blend containing methyl geranate to attract Chlorochroa sayi.[1]

1. Objective:

To monitor the population of Chlorochroa sayi in an agricultural setting using pheromone-baited traps.

2. Materials:

  • Cylindrical screen traps

  • Gray rubber septum lures

  • Synthetic pheromone components:

    • Methyl geranate

    • Methyl citronellate

    • Methyl (E)-6-2,3-dihydrofarnesoate

  • Solvent for dissolving pheromone components (e.g., hexane)

  • Gloves and safety glasses

3. Lure Preparation:

  • Prepare a stock solution of the pheromone blend. Due to differences in volatility, a disproportionately high amount of the less volatile methyl (E)-6-2,3-dihydrofarnesoate may be needed to achieve an effective release rate in the field.[1]

  • Load the gray rubber septum lures with the desired concentration of the pheromone blend. The specific loading dose should be optimized based on field conditions and target pest density.

  • Prepare control lures loaded only with the solvent.

4. Trap Deployment:

  • Place the pheromone-baited traps in the field at regular intervals. The exact spacing will depend on the crop and the specific objectives of the monitoring program.

  • Place control traps in a similar manner, sufficiently far from the pheromone-baited traps to avoid interference.

  • Mount the traps on posts at a height that is relevant to the target insect's flight behavior.

5. Data Collection and Analysis:

  • Check the traps at regular intervals (e.g., weekly) and count the number of male and female C. sayi captured.

  • Record the data for each trap.

  • Compare the trap captures between the pheromone-baited traps and the control traps using appropriate statistical methods (e.g., t-test or ANOVA) to determine the effectiveness of the lure.

Diagrams

Logical Relationship of Pheromone Components for Chlorochroa sayi Attraction

Pheromone_Blend cluster_Components Pheromone Components cluster_Effect Biological Effect Methyl Geranate Methyl Geranate Optimal Attraction Optimal Attraction Methyl Geranate->Optimal Attraction Methyl Citronellate Methyl Citronellate Methyl Citronellate->Optimal Attraction Methyl (E)-6,2,3-dihydrofarnesoate Methyl (E)-6,2,3-dihydrofarnesoate Methyl (E)-6,2,3-dihydrofarnesoate->Optimal Attraction Chlorochroa sayi (male & female) Chlorochroa sayi (male & female) Optimal Attraction->Chlorochroa sayi (male & female) Attracts

Caption: Pheromone blend for C. sayi attraction.

Experimental Workflow for Pheromone Trapping

Trapping_Workflow A Lure Preparation (Methyl Geranate Blend) B Trap Deployment (Field Placement) A->B 1. C Insect Trapping (Data Collection Period) B->C 2. D Data Analysis (Trap Catch Comparison) C->D 3. E Pest Management Decision D->E 4.

Caption: Workflow for a pheromone trapping experiment.

Conclusion

While direct and extensive research on this compound for insect pest management is still emerging, the documented success of its isomer, methyl geranate, as a key pheromone component for the stink bug Chlorochroa sayi provides a strong foundation for its potential use. The protocols and data presented here, based on studies of methyl geranate, offer a valuable starting point for researchers and pest management professionals interested in exploring the application of these and other related semiochemicals. Further research is warranted to elucidate the specific roles of this compound in insect communication and to develop optimized formulations and strategies for its use in integrated pest management programs.

References

Application Note: Protocol for Determining the Antimicrobial Activity of Methyl Nerate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl nerate (C₁₁H₁₈O₂) is a monoterpenoid ester found in various plants and essential oils.[1][2][3][4][5][6] As the interest in naturally derived compounds for novel antimicrobial agents grows, it is crucial to employ standardized methods to evaluate their efficacy. This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the antimicrobial properties of this compound against a range of microorganisms. The described methodologies include qualitative screening via the disk diffusion assay and quantitative analysis through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.[7][8][9][10]

These protocols are designed to be reproducible and align with established standards from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][11][12]

Preliminary Screening: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion test serves as an initial qualitative screening method to determine if this compound possesses antimicrobial activity against the selected microorganisms.[7][13] The principle involves observing a zone of growth inhibition around a disk impregnated with the test compound.[7][14][15]

Materials
  • This compound solution (prepared in a suitable solvent, e.g., DMSO, ethanol)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Experimental Protocol
  • Inoculum Preparation : From a pure overnight culture, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

  • Plate Inoculation : Within 15 minutes of preparation, dip a sterile swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60° after each application to ensure uniform coverage.[16]

  • Disk Application : Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[15] Place a disk impregnated with the solvent alone as a negative control and a disk with a known antibiotic (e.g., Gentamicin) as a positive control.

  • Incubation : Invert the plates and incubate at 35-37°C for 16-24 hours.[9][14]

  • Data Collection : After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using calipers.[7][16]

Data Presentation

Summarize the results as shown in the example table below.

Table 1: Zone of Inhibition Diameters for this compound
Test Microorganism Compound Concentration (µ g/disk ) Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)This compound50e.g., 18
Gentamicin (Positive Control)10e.g., 25
Solvent (Negative Control)-e.g., 0
Escherichia coli (ATCC 25922)This compound50e.g., 12
Gentamicin (Positive Control)10e.g., 22
Solvent (Negative Control)-e.g., 0

Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[9][10][17] This protocol uses the broth microdilution method.[18][19]

Materials
  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Standardized microorganism inoculum (adjusted to ~5 x 10⁵ CFU/mL)[9]

  • Multichannel pipette

  • Plate reader (optional, for OD measurements)

  • Resazurin solution (optional, for viability indication)

Experimental Protocol
  • Plate Preparation : Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution : Add 100 µL of the this compound stock solution (at twice the highest desired test concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.

  • Controls :

    • Column 11 (Growth Control) : Add 100 µL of MHB (no compound, with inoculum).

    • Column 12 (Sterility Control) : Add 100 µL of MHB (no compound, no inoculum).

  • Inoculation : Add 100 µL of the standardized bacterial suspension (~5 x 10⁵ CFU/mL) to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and halves the concentration of the compound.[9]

  • Incubation : Cover the plate and incubate at 37°C for 16-24 hours.[9]

  • MIC Determination : The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) by naked eye.[9] This can be confirmed by reading the optical density (OD) at 600 nm.

Data Presentation

Record the MIC values for each tested microorganism in a structured table.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound
Test Microorganism MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)e.g., 128
Pseudomonas aeruginosa (ATCC 27853)e.g., 512
Candida albicans (ATCC 90028)e.g., 256

Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay

The MBC test is performed after the MIC to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][20][21] This distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) activity.

Materials
  • Results from the MIC assay (96-well plate)

  • Sterile MHA plates

  • Micropipette

  • Incubator

Experimental Protocol
  • Subculturing : From the wells of the completed MIC plate that showed no visible growth (i.e., the MIC well and at least two more concentrated wells), take a 10 µL aliquot.[8][21]

  • Plating : Spot-plate the 10 µL aliquot onto a fresh MHA plate. Also plate an aliquot from the positive growth control well.

  • Incubation : Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination : After incubation, count the number of colonies (CFU) on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[8][20]

Data Presentation

Compare MIC and MBC values to interpret the compound's activity.

Table 3: Comparison of MIC and MBC Values for this compound
Test Microorganism MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
Staphylococcus aureuse.g., 128e.g., 256Bactericidal (≤4)
Escherichia colie.g., 256e.g., >1024Bacteriostatic (>4)
Note: A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[8]

Visualized Workflows and Pathways

Experimental Workflow

The logical progression from initial screening to quantitative assessment is critical for efficiently evaluating a new compound.

G cluster_0 Antimicrobial Activity Testing Workflow for this compound prep Prepare this compound Stock & Standardized Inoculum screen Phase 1: Qualitative Screening (Kirby-Bauer Disk Diffusion) prep->screen Test Compound result_screen Result: Zone of Inhibition? screen->result_screen quant Phase 2: Quantitative Analysis (Broth Microdilution for MIC) result_quant Result: Determine MIC Value quant->result_quant moa Phase 3: Mode of Action (MBC Assay) result_moa Result: Determine MBC Value moa->result_moa result_screen->quant Yes stop Activity Not Detected (Stop or Re-evaluate) result_screen->stop No result_quant->moa interpret Final Interpretation: Bactericidal or Bacteriostatic? result_quant->interpret result_moa->interpret

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Hypothetical Mechanism of Action

While the precise antimicrobial mechanism of this compound is not fully elucidated, related terpenoids are known to disrupt bacterial cell integrity and metabolic processes.[22][23] The following diagram illustrates a hypothetical pathway where this compound could interfere with bacterial cell functions.

G cluster_1 Hypothetical Antimicrobial Mechanism of this compound MN This compound (Lipophilic Compound) Membrane Bacterial Cell Membrane MN->Membrane Intercalates into lipid bilayer Metabolism Inhibition of Key Metabolic Pathways (e.g., Isoprenoid Synthesis) MN->Metabolism Enzyme Inhibition Disruption Membrane Destabilization & Increased Permeability Membrane->Disruption Leakage Leakage of Ions & Macromolecules (ATP, DNA) Disruption->Leakage Death Cell Death Leakage->Death Metabolism->Death

Caption: Hypothetical mechanism of action for this compound against bacteria.

References

Application Notes and Protocols for the Extraction of Methyl Nerate from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl Nerate

This compound, systematically known as methyl (2Z)-3,7-dimethylocta-2,6-dienoate, is a monoterpenoid ester. It is the cis-isomer (or Z-isomer) of methyl geranate. As a volatile organic compound, it contributes to the aromatic profile of various plants. While it is not typically a major component of essential oils, its presence is noted in several plant species. Due to the general biological activities associated with monoterpenoids, such as antimicrobial and insecticidal properties, this compound is a compound of interest for researchers in natural product chemistry and drug development. However, specific pharmacological studies on this compound are limited in currently available scientific literature.

Chemical Properties:

  • Molecular Formula: C₁₁H₁₈O₂

  • Molecular Weight: 182.26 g/mol

  • Synonyms: Methyl (Z)-3,7-dimethylocta-2,6-dienoate, (Z)-Methyl geranate, Methyl nerolate[1][2]

Natural Occurrence and Quantitative Data

This compound has been identified as a minor volatile component in the essential oils of several plant species. The concentration of this compound can be highly variable, depending on the plant's genetics (chemotype), geographical location, season of harvest, and the specific part of the plant being analyzed (e.g., leaves, flowers).

The table below summarizes plant species in which this compound has been reported. It is important to note that quantitative data is scarce, as it is often not a principal component of the extracted essential oil.

Plant SpeciesFamilyPlant PartExtraction MethodThis compound PresenceQuantitative Data (Area % by GC-MS)Reference
Elsholtzia ciliata (Crested late-summer mint)LamiaceaeAerial partsHydrodistillationReportedNot specified; minor component.[3][4]
Homalomena occultaAraceaeRhizomesNot specifiedReportedNot specified.[1]
Myrtus communis (Common Myrtle)MyrtaceaeLeaves, BerriesHydrodistillationReportedNot specified; minor component.[5][6]
Teucrium flavumLamiaceaeAerial partsHS-SPMEReportedNot specified; minor component.[7][8]
Zingiber officinale (Ginger)ZingiberaceaeRhizomesHydrodistillationPotentially presentNot specified; minor component.[4]

HS-SPME: Headspace Solid-Phase Microextraction

Experimental Workflow for Extraction and Analysis

The general workflow for extracting and analyzing this compound from plant material involves sample preparation, extraction of the essential oil, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the components.

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction & Analysis Plant Fresh Plant Material (e.g., Leaves, Rhizomes) Wash Washing & Cleaning Plant->Wash Dry Drying (Air-dried or Oven-dried) Wash->Dry Grind Grinding/Milling to reduce particle size Dry->Grind Method Select Extraction Method Grind->Method HD Hydrodistillation / Steam Distillation Method->HD for volatile compounds SE Solvent Extraction Method->SE for broader range of compounds Dehydrate Dehydration of Oil (e.g., using Na₂SO₄) HD->Dehydrate SE->Dehydrate GCMS GC-MS Analysis (Identification & Quantification) Dehydrate->GCMS Data Data Processing (Library Search, RI calculation) GCMS->Data

Figure 1. General experimental workflow for this compound extraction.

Experimental Protocols

The following are detailed, generalized protocols for the most common methods used to extract essential oils containing this compound. Researchers should optimize parameters such as extraction time and solvent-to-solid ratio for their specific plant material.

Protocol 1: Hydrodistillation / Steam Distillation

This method is ideal for extracting volatile compounds like this compound from stable plant materials.

4.1. Materials and Equipment

  • Ground plant material (e.g., dried leaves of Elsholtzia ciliata or rhizomes of Zingiber officinale)

  • Clevenger-type apparatus or steam distillation unit

  • Heating mantle or steam generator

  • Round-bottom flask

  • Condenser

  • Collection vessel/separatory funnel

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass vials for storage

4.2. Procedure

  • Setup: Assemble the Clevenger or steam distillation apparatus according to the manufacturer's instructions. Ensure all glass joints are properly sealed.

  • Charging the Flask: Place a known quantity (e.g., 100-500 g) of the dried, ground plant material into the round-bottom flask.

  • Hydrodistillation: Add distilled water to the flask until the plant material is completely submerged (typically a 1:10 solid-to-liquid ratio, w/v).

  • Steam Distillation: For steam distillation, connect the flask to an external steam generator.

  • Heating: Begin heating the flask with the heating mantle or introduce steam. The goal is to boil the water, allowing the steam to pass through the plant material, volatilizing the essential oils.

  • Distillation: Continue the distillation for a set period, typically 2-4 hours. The steam and volatile oil mixture will travel to the condenser.

  • Condensation & Separation: The condenser, cooled with circulating water, will liquefy the vapor. The condensate (a mixture of water and essential oil) collects in the separator arm of the Clevenger apparatus. As most essential oils are less dense than water, they will form a layer on top.

  • Collection: Once the distillation is complete and the apparatus has cooled, carefully decant the essential oil layer from the aqueous layer (hydrosol).

  • Drying: To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil. Let it stand for 15-20 minutes, then filter or pipette the dry oil into a clean, amber glass vial.

  • Storage: Store the essential oil at 4°C in a sealed, dark vial until analysis.

Protocol 2: Solvent Extraction

This method can be used to extract a broader range of compounds, including less volatile ones.

4.1. Materials and Equipment

  • Ground plant material

  • Soxhlet apparatus or a flask for maceration

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Organic solvents (e.g., hexane, ethanol, dichloromethane - select based on polarity and safety)

  • Filter paper and funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

4.2. Procedure

  • Maceration (Simple Method): a. Place a known quantity of ground plant material (e.g., 50 g) into an Erlenmeyer flask. b. Add a sufficient volume of the chosen solvent (e.g., 500 mL of hexane) to fully immerse the material. c. Seal the flask and let it stand at room temperature for 24-72 hours, with occasional agitation. d. Filter the mixture to separate the plant residue from the solvent extract.

  • Soxhlet Extraction (Continuous Method): a. Place a known quantity of ground plant material into a cellulose thimble. b. Place the thimble inside the main chamber of the Soxhlet extractor. c. Fill the distillation flask with the chosen solvent to about two-thirds of its volume. d. Assemble the Soxhlet apparatus with the reflux condenser and begin heating the solvent. e. The solvent will vaporize, condense, and drip into the thimble, extracting the compounds. Once the solvent level reaches the top of the siphon arm, the extract is siphoned back into the distillation flask. f. Allow this process to run for several cycles (typically 6-8 hours) until the solvent in the siphon arm runs clear.

  • Solvent Removal: a. After extraction, concentrate the solvent extract using a rotary evaporator under reduced pressure to remove the bulk of the solvent.

  • Drying and Storage: a. The resulting crude extract can be further dried over anhydrous sodium sulfate if necessary. b. Transfer the final extract to a pre-weighed vial and place it in a fume hood to evaporate any remaining solvent. Store at 4°C.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is the standard analytical technique for identifying and quantifying volatile components like this compound in the extracted essential oil.

4.1. Materials and Equipment

  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, DB-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium (carrier gas)

  • Microsyringe

  • Sample vials

  • Hexane (or other suitable solvent for dilution)

  • n-alkane standard solution (for Retention Index calculation)

4.2. Sample Preparation

  • Dilute the essential oil sample in hexane (e.g., 1 µL of oil in 1 mL of hexane) to an appropriate concentration for GC-MS analysis.

4.3. GC-MS Operating Conditions (Example)

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 1:50 or 1:100

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Hold: Maintain 240°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: 40-500 amu.

4.4. Component Identification

  • Mass Spectra Matching: Identify individual components by comparing their acquired mass spectra with reference spectra in commercial libraries (e.g., NIST, Wiley).

  • Retention Index (RI): Confirm identification by comparing the experimental Retention Index of each component with literature values. The RI is calculated relative to the retention times of a homologous series of n-alkanes run under the same chromatographic conditions.

Biological Activity and Signaling Pathways

Information specifically detailing the biological activities and associated signaling pathways of this compound is not extensively covered in the current scientific literature. As an audience in drug development, it is crucial to recognize this as a research gap.

However, based on its chemical class (monoterpenoid ester), potential areas for investigation can be inferred:

  • Antimicrobial/Fungicidal Activity: Many monoterpenoids exhibit activity against bacteria and fungi. Structurally related compounds, such as (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives, have shown fungicidal activity against agricultural pathogens like Rhizoctonia solani.

  • Insecticidal/Repellent Properties: Essential oils are widely studied for their insecticidal properties. Compounds like methyl benzoate have demonstrated insecticidal and repellent effects. This compound has also been identified as a component of insect pheromones, suggesting a role in chemical signaling among insects[9].

  • Cytotoxicity: The cytotoxic potential against various cell lines is a common screening parameter for natural products. While there is no direct data for this compound, related compounds have been evaluated, showing a range of activities.

Signaling Pathways: Currently, there is no available data from the performed searches that elucidates any specific signaling pathways modulated by this compound. Research in this area would be novel and could involve screening for effects on common pathways related to inflammation (e.g., NF-κB, MAPK) or cancer (e.g., apoptosis pathways), which are often modulated by other monoterpenoids.

The diagram below illustrates a hypothetical logical relationship for investigating the potential anti-inflammatory effects of this compound, a common starting point for natural product drug discovery.

Bioactivity_Investigation cluster_screening 1. In Vitro Screening cluster_pathway 2. Mechanism of Action cluster_validation 3. In Vivo Validation MN This compound (Pure Compound) CellAssay Cell-based Assays (e.g., Macrophages) MN->CellAssay Measure Measure Inflammatory Markers (e.g., NO, TNF-α, IL-6) CellAssay->Measure Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->CellAssay Pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) Measure->Pathway If activity is observed NFkB NF-κB Pathway Pathway->NFkB MAPK MAPK Pathway Pathway->MAPK Animal Animal Model of Inflammation (e.g., TPA-induced ear edema) Pathway->Animal If pathway is identified Evaluate Evaluate Efficacy & Toxicity Animal->Evaluate

Figure 2. Logical workflow for investigating potential bioactivity.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Nerate Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl Nerate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. The following information is based on established principles of organic chemistry and data from structurally similar terpenoid esters, such as geranyl acetate and neryl acetate, to infer the stability profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the methyl ester of neric acid, a monoterpenoid. Its chemical structure, featuring ester functionality and carbon-carbon double bonds, makes it susceptible to various degradation pathways. Understanding its stability is crucial for ensuring product quality, efficacy, and safety in pharmaceutical and other applications. Degradation can lead to loss of the active ingredient and the formation of potentially harmful impurities.

Q2: What are the primary degradation pathways for this compound?

Based on its structure, this compound is expected to degrade primarily through three pathways:

  • Hydrolysis: Cleavage of the ester bond in the presence of water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Reaction at the carbon-carbon double bonds or allylic positions, often initiated by oxygen, light, or oxidizing agents.

  • Photodegradation: Degradation caused by exposure to light, particularly UV radiation.

Q3: How does pH affect the stability of this compound?

The stability of the ester bond in this compound is highly dependent on pH.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis is likely to occur, leading to the formation of neric acid and methanol.

  • Neutral Conditions (pH 4-8): this compound is expected to be relatively stable, though slow hydrolysis can still occur over time. For analogous compounds like neryl acetate, good stability is observed in this pH range.[1]

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is expected to be rapid, leading to the formation of the nerate salt and methanol.

Q4: What are the likely degradation products of this compound?

The primary degradation products will depend on the degradation pathway:

  • Hydrolysis: Nerol (from neric acid) and methanol.

  • Oxidation: This can lead to a variety of products, including epoxides, diols, aldehydes, ketones, and carboxylic acids, resulting from reactions at the double bonds. Allylic oxidation can also occur at the methyl groups adjacent to the double bonds.

  • Isomerization: Under certain conditions (e.g., heat or light), this compound (the cis or Z-isomer) can potentially isomerize to its more stable trans or E-isomer, methyl geranate.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of this compound potency over time in aqueous solution. Hydrolysis of the ester bond.- Adjust the pH of the solution to a neutral range (pH 4-8) for improved stability. - Store solutions at lower temperatures to reduce the rate of hydrolysis. - Consider using a non-aqueous solvent if appropriate for the application.
Appearance of unknown peaks in HPLC analysis after storage. Formation of degradation products due to oxidation or hydrolysis.- Protect the sample from light and oxygen by using amber vials and purging with an inert gas (e.g., nitrogen or argon). - Analyze for expected degradation products (e.g., nerol, methyl geranate) to confirm the degradation pathway. - Perform forced degradation studies to identify potential degradation products.
Inconsistent results between different batches of this compound. Potential isomerization to methyl geranate or degradation during storage.- Verify the isomeric purity of the starting material using a suitable analytical method (e.g., chiral chromatography). - Store this compound under recommended conditions (cool, dark, and under an inert atmosphere) to prevent degradation and isomerization. Geranyl acetate, a similar compound, is known to be particularly unstable.[2][3]
Discoloration or change in odor of the this compound sample. Significant degradation, potentially through oxidation.- Discard the sample as it may contain a high level of impurities. - Review storage conditions to ensure they are adequate to prevent degradation.

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[4][5][6] Below are generalized protocols for stress testing of this compound. The extent of degradation should ideally be targeted between 5-20%.[7]

Acid and Base Hydrolysis
  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid.

  • Base Hydrolysis: In a separate experiment, add an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor over time (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Analysis: At each time point, withdraw an aliquot, neutralize it, and analyze by a stability-indicating HPLC method.

Oxidative Degradation
  • Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Incubation: Store the solution at room temperature and protect it from light.

  • Monitoring and Analysis: Monitor the sample at various time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate HPLC method.

Thermal Degradation
  • Sample Preparation: Place the this compound sample, in both solid and solution form, in a controlled temperature oven.

  • Stress Condition: Heat the sample at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1 week).

  • Analysis: After the incubation period, allow the sample to cool to room temperature and analyze by HPLC.

Photostability Testing
  • Sample Preparation: Expose a solution of this compound to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: A control sample should be protected from light (e.g., wrapped in aluminum foil).

  • Analysis: Analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

Data Presentation

Stress Condition Parameter Expected Outcome for this compound (Analogous Data) Reference Compound(s)
Hydrolysis pH StabilityRelatively stable in the pH range of 4-8.[1]Neryl Acetate[1]
Half-lifeExpected to be shorter in acidic and alkaline conditions compared to neutral pH.Terpenoid Esters
Oxidation SusceptibilityProne to oxidation at the double bonds and allylic positions.Geranyl Acetate[8]
DegradantsFormation of alcohols, aldehydes, ketones, and epoxides.Geranyl Acetate[8]
Thermal IsomerizationPotential for isomerization to the more stable trans-isomer, methyl geranate.General Terpenoid Chemistry
DecompositionDegradation at elevated temperatures. Geranyl acetate decomposes at approximately 242°C.[9]Geranyl Acetate[9]
Photostability UV/Vis ExposureSusceptible to degradation upon exposure to light.Terpenes[10]

Signaling Pathways and Workflows

Logical Flow for Stability Troubleshooting

A Observed Instability (e.g., potency loss, new peaks) B Identify Potential Cause A->B C Hydrolysis B->C Aqueous Solution? D Oxidation B->D Exposed to Air? E Photodegradation B->E Exposed to Light? F Isomerization B->F Inconsistent Batches? G Check pH of Formulation C->G H Protect from Oxygen/Light D->H I Control Light Exposure E->I J Verify Isomeric Purity F->J K Implement Corrective Actions G->K H->K I->K J->K

Caption: Troubleshooting logic for this compound instability.

General Workflow for Forced Degradation Studies

cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) G Stability-Indicating HPLC Method A->G B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->G C Oxidation (e.g., 3% H2O2, RT) C->G D Thermal (e.g., 70°C) D->G E Photochemical (UV/Vis light) E->G H Peak Purity Analysis G->H J Characterize Degradants (e.g., LC-MS, NMR) G->J I Mass Balance Calculation H->I K Establish Degradation Pathway I->K F This compound Sample F->A F->B F->C F->D F->E J->K

References

Technical Support Center: Synthesis of Methyl Nerate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl Nerate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields can stem from several factors throughout the experimental process. Common culprits include incomplete reactions, side reactions, and product loss during workup and purification.[1]

  • Incomplete Reaction: The esterification of nerol is an equilibrium-limited reaction. To drive the reaction towards the product, consider the following:

    • Le Chatelier's Principle: Use a large excess of one reactant, typically the less expensive one (e.g., methanol).[1][2][3] Another strategy is to remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus.[1][4]

    • Reaction Time and Temperature: Ensure the reaction has proceeded for a sufficient duration at an optimal temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For a similar reaction, neryl acetate synthesis, high conversion was achieved within 30-40 minutes at 40°C.[5]

    • Catalyst Activity: The acid catalyst can become deactivated. Ensure you are using a sufficient amount of an active catalyst.

  • Side Reactions: Nerol is susceptible to isomerization and cyclization under acidic conditions.

    • Isomerization: Nerol (the Z-isomer) can isomerize to its more stable E-isomer, geraniol. This will result in a mixture of this compound and methyl geranate.

    • Cyclization: Acid-catalyzed cyclization of nerol can lead to the formation of α-terpineol.[6]

    • Mitigation: Use milder reaction conditions (lower temperature, less harsh acid catalyst) to minimize these side reactions. The choice of catalyst can also be crucial. While strong mineral acids like sulfuric acid are effective for esterification, they can also promote side reactions.[7] Consider using solid acid catalysts like ion-exchange resins, which can offer higher selectivity and easier separation.[5][8]

  • Product Loss During Workup and Purification:

    • Extraction: Ensure efficient extraction of the product from the aqueous phase after quenching the reaction. Multiple extractions with a suitable organic solvent are recommended.

    • Purification: this compound is a volatile compound. Avoid excessive heating during solvent removal or distillation to prevent product loss.

Q2: My final product is a mixture of isomers. How can I improve the selectivity for this compound?

The presence of methyl geranate as an impurity indicates the isomerization of nerol to geraniol during the reaction.

  • Control Reaction Temperature: Higher temperatures can favor the isomerization to the more stable geraniol. Running the reaction at a lower temperature can help maintain the stereochemistry of the nerol starting material.[5]

  • Choice of Catalyst: A milder acid catalyst may reduce the rate of isomerization. Consider using a solid acid catalyst like an ion-exchange resin, which has been shown to be effective in the esterification of nerol with high conversion and selectivity.[5]

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased isomerization. Monitor the reaction closely and stop it once a satisfactory conversion of nerol is achieved.

Q3: I am observing significant amounts of byproducts, including a compound with a pine-like odor. What is happening and how can I prevent it?

The pine-like odor is characteristic of α-terpineol, which is formed through the acid-catalyzed cyclization of nerol.[6]

  • Reduce Acidity: The cyclization reaction is highly dependent on the acidity of the reaction medium. Using a less concentrated acid or a weaker acid catalyst can significantly reduce the formation of this byproduct.

  • Temperature Control: Lowering the reaction temperature will disfavor the cyclization reaction.

  • Water Content: The presence of a small amount of water can sometimes suppress certain side reactions, although in Fischer esterification, water is a byproduct that needs to be removed to favor product formation. The effect of water on the cyclization of nerol should be considered. One study on the cyclization of terpenols found that the addition of a small amount of water could retard the reaction.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

This compound is typically synthesized through the esterification of nerol. The two primary methods are:

  • Fischer-Speier Esterification: This is a direct, acid-catalyzed reaction between nerol (an alcohol) and a carboxylic acid (in this case, an indirect route using a methylating agent like methanol with a carboxylic acid source is implied, or more directly, reacting neric acid with methanol). The reaction is typically carried out by refluxing the alcohol and carboxylic acid with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1][2][3][4][9]

  • Transesterification: This method involves the reaction of nerol with a methyl ester in the presence of an acid or base catalyst. Alternatively, a methyl ester of a different carboxylic acid can be reacted with nerol to exchange the alcohol group. This can sometimes be a milder alternative to Fischer esterification.[10][11][12]

Q2: What is the IUPAC name for this compound?

The IUPAC name for this compound is methyl (2Z)-3,7-dimethylocta-2,6-dienoate.[13]

Q3: What are the key parameters to optimize for a high yield of this compound?

To maximize the yield of this compound, consider optimizing the following parameters:

ParameterRecommendationRationale
Molar Ratio Use a significant excess of methanol. A molar ratio of nerol to the methylating agent (e.g., methanol or another methyl ester) of 1:4 has been shown to be effective in a similar reaction.[5]Drives the equilibrium towards the product side (Le Chatelier's Principle).
Catalyst An ion-exchange resin (e.g., Lewatit® GF 101) is a good choice.[5] Alternatively, traditional acid catalysts like H₂SO₄ or p-TsOH can be used, but with caution to avoid side reactions.Solid acid catalysts can be milder, more selective, and are easily separated from the reaction mixture.
Catalyst Loading A catalyst concentration of around 7% by weight relative to the limiting reagent can be a good starting point.[5]Ensures a sufficient reaction rate without being excessive, which could promote side reactions.
Temperature A relatively low temperature, for example, 40°C, has been shown to be effective for the esterification of nerol.[5]Minimizes isomerization of nerol to geraniol and cyclization to α-terpineol.
Reaction Time Monitor the reaction progress. A reaction time of 30-60 minutes may be sufficient.[5]Avoids prolonged reaction times that can lead to the formation of byproducts.
Agitation Maintain efficient stirring (e.g., 250 rpm) if using a heterogeneous catalyst.[5]Ensures good mass transfer between the reactants and the catalyst surface.

Q4: How can I effectively purify the synthesized this compound?

Purification is crucial to obtain a high-purity product and to accurately determine the yield.

  • Workup:

    • After the reaction is complete, cool the mixture and, if a solid catalyst was used, filter it off.

    • Neutralize the excess acid by washing the organic phase with a weak base solution (e.g., saturated sodium bicarbonate solution) and then with brine. Be cautious as quenching strong acids can be exothermic.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter to remove the drying agent.

  • Purification:

    • Solvent Removal: Carefully remove the solvent using a rotary evaporator. Use a moderate temperature to avoid co-evaporation of the volatile this compound product.

    • Chromatography/Distillation: For high purity, column chromatography on silica gel or vacuum distillation can be employed. Given the potential for isomerization at higher temperatures, column chromatography is often the preferred method for separating isomeric esters.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Nerol with Methanol

This protocol is a general guideline and may require optimization.

Materials:

  • Nerol

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nerol (1 equivalent).

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add the reaction mixture to a separatory funnel containing water and diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Transesterification of Methyl Acetate with Nerol

This protocol provides an alternative, potentially milder, route to this compound.

Materials:

  • Nerol

  • Methyl acetate

  • Acid catalyst (e.g., p-toluenesulfonic acid or an ion-exchange resin)

  • Toluene (or other suitable solvent for azeotropic removal of methanol)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add nerol (1 equivalent), a large excess of methyl acetate (which also acts as the solvent), and the acid catalyst.

  • Heat the mixture to reflux. The methanol formed as a byproduct will be removed azeotropically with the solvent.

  • Monitor the reaction by observing the amount of methanol collected in the Dean-Stark trap and by TLC.

  • After completion, cool the reaction mixture.

  • Wash the organic phase with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Nerol Nerol ReactionVessel Reaction Vessel (Reflux, Acid Catalyst) Nerol->ReactionVessel Methanol Methanol (excess) Methanol->ReactionVessel Quench Quench & Neutralize ReactionVessel->Quench Reaction Mixture Extract Extraction Quench->Extract Dry Drying Extract->Dry SolventRemoval Solvent Removal Dry->SolventRemoval Crude Product Purify Chromatography/ Distillation SolventRemoval->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound via Fischer Esterification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of This compound IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions ProductLoss Product Loss LowYield->ProductLoss IncreaseExcess Increase Reactant Excess IncompleteReaction->IncreaseExcess RemoveWater Remove Water IncompleteReaction->RemoveWater OptimizeConditions Optimize Time/Temp IncompleteReaction->OptimizeConditions MilderCatalyst Use Milder Catalyst SideReactions->MilderCatalyst LowerTemp Lower Temperature SideReactions->LowerTemp EfficientWorkup Improve Workup/Purification ProductLoss->EfficientWorkup

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Overcoming challenges in "Methyl nerate" purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the purification of methyl nerate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Purity After Column Chromatography 1. Inadequate Separation: Co-elution of this compound with its geometric isomer, methyl geranate, or other structurally similar impurities. 2. Column Overloading: Exceeding the binding capacity of the stationary phase. 3. Improper Solvent System: The mobile phase does not provide sufficient resolution.1. Optimize Solvent System: Employ a gradient elution with a shallow polarity change. Consider using a different solvent system (e.g., hexane/ethyl acetate, hexane/dichloromethane). 2. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. 3. Change Stationary Phase: If using silica gel, consider alumina or a bonded-phase silica for alternative selectivity.
Presence of Starting Materials 1. Incomplete Reaction: The esterification of nerolic acid or transesterification reaction did not go to completion. 2. Inefficient Quenching/Work-up: Failure to remove unreacted starting materials during the initial extraction and washing steps.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction is complete before work-up. 2. Optimize Work-up: Perform additional aqueous washes (e.g., with a saturated sodium bicarbonate solution to remove acidic starting materials).
Isomer Contamination (Methyl Geranate) 1. Isomerization during Synthesis: The reaction conditions (e.g., heat, acid/base catalysis) may have caused isomerization of the double bond. 2. Inherent in Starting Material: The initial nerolic acid may have contained geranic acid as an impurity.1. Use Mild Reaction Conditions: Employ milder catalysts and lower reaction temperatures to minimize isomerization. 2. Preparative HPLC: For high-purity requirements, preparative reversed-phase HPLC can be effective in separating geometric isomers.
Solvent Impurities in Final Product 1. Inefficient Solvent Removal: Residual solvents from chromatography or extraction steps remain.1. High Vacuum Drying: Dry the purified this compound under high vacuum for an extended period. 2. Azeotropic Removal: If applicable, co-evaporate with a low-boiling solvent that forms an azeotrope with the residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its purification?

A1: this compound is the methyl ester of nerolic acid. It is a volatile liquid with a floral odor. Key properties for purification include:

  • Molecular Formula: C₁₁H₁₈O₂[1][2]

  • Molecular Weight: 182.26 g/mol [2][3]

  • Solubility: Soluble in alcohol and insoluble in water.[4][] This differential solubility is crucial for liquid-liquid extraction during work-up.

  • Boiling Point: The boiling point of its isomer, methyl geranate, is estimated to be around 247.4 °C at 760 mmHg, which suggests this compound will also have a high boiling point, making distillation a potential purification method.[6]

Q2: What are the most common impurities encountered during this compound synthesis and purification?

A2: Common impurities include:

  • Methyl geranate: The (2E)-geometric isomer of this compound.

  • Unreacted Nerolic Acid: The carboxylic acid starting material.

  • Methanol: The alcohol used for esterification.

  • Catalyst Residues: Acidic or basic catalysts used in the synthesis.

  • Side-products: Depending on the synthetic route, other esters or byproducts may form.[7]

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including isomers.[8]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating non-volatile impurities and for preparative purification to separate isomers.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify impurities.[10][11]

Q4: How can I effectively separate this compound from its geometric isomer, methyl geranate?

A4: Separation of geometric isomers can be challenging due to their similar physical properties.

  • Preparative HPLC: Reversed-phase HPLC is often the most effective method for separating cis/trans isomers on a small to medium scale.[9]

  • Fractional Distillation: Under reduced pressure, it may be possible to achieve some degree of separation, although it is often difficult.

  • Silver Ion Chromatography: This technique can be used to separate compounds based on the degree and geometry of unsaturation.

Experimental Protocols

Protocol 1: General Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., 100% hexane).

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of this compound from potential impurities. A typical program might start at 50°C and ramp up to 250°C.

  • MS Detection: As compounds elute from the GC column, they are ionized and their mass-to-charge ratio is detected, allowing for identification based on their mass spectra.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative purity of the this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound extraction Liquid-Liquid Extraction start->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography tlc TLC Analysis chromatography->tlc Fraction Monitoring gcms GC-MS Purity Check chromatography->gcms nmr NMR for Structure chromatography->nmr gcms->chromatography Re-purify if needed end Pure this compound gcms->end Purity >95% nmr->end

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_tree cluster_isomers Isomeric Impurities cluster_starting_materials Starting Materials cluster_solvent Solvent Residue start Low Purity Detected impurity_type Identify Impurity Type (GC-MS, NMR) start->impurity_type isomer_check Is it Methyl Geranate? impurity_type->isomer_check sm_check Unreacted Nerolic Acid? impurity_type->sm_check solvent_check Residual Solvents? impurity_type->solvent_check prep_hplc Action: Preparative HPLC isomer_check->prep_hplc Yes end Pure Product prep_hplc->end re_extract Action: Re-extract with Base sm_check->re_extract Yes re_extract->end high_vac Action: Dry under High Vacuum solvent_check->high_vac Yes high_vac->end

Caption: Troubleshooting decision tree for impure this compound samples.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Methyl nerate": The term "this compound" does not correspond to a standard chemical name. This guide is based on the principles of troubleshooting peak tailing for common methyl esters (e.g., Methyl oleate) in reverse-phase HPLC, as the chromatographic challenges are highly similar.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends from the peak maximum.[1][2] An ideal peak has a symmetrical, Gaussian shape.[3] This distortion is problematic because it can decrease the resolution between adjacent peaks, reduce sensitivity (peak height), and negatively impact the accuracy and precision of quantification, as data systems struggle to determine exactly where the peak begins and ends.[3][4]

Q2: What are the primary causes of peak tailing for a methyl ester in reverse-phase HPLC?

Peak tailing typically occurs when there is more than one mechanism of analyte retention at play.[5] For a relatively neutral compound like a methyl ester, the most common causes include:

  • Secondary Interactions: Unwanted polar interactions between the analyte and active sites on the stationary phase, such as residual silanol groups (Si-OH) on the silica surface.[5][6]

  • Column Overload: Injecting too much sample mass for the column's capacity can saturate the stationary phase, leading to a distorted peak shape that resembles a right triangle.[4][6]

  • Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or connections between the injector and detector can cause the peak to broaden and tail.[1][7] This is often more noticeable for early-eluting peaks.[4][8][9]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or a void in the packing bed can disrupt the sample path and cause tailing.[5][6][8]

  • Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger (more non-polar in reverse-phase) than the mobile phase can cause peak distortion.[4][6]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Peak Tailing

A logical diagnosis is the first step to an effective solution. The following workflow helps pinpoint the root cause of the observed peak tailing.

G A Peak Tailing Observed B Inject Neutral Compound (e.g., Toluene) A->B C Does Toluene Peak Tail? B->C D Physical Issue Likely: Check for Dead Volume (fittings, tubing) C->D  Yes E Chemical or Column Issue: Proceed to Next Test C->E  No F Inject Sample at 1/10th Original Concentration E->F G Does Tailing Improve? F->G H Issue is Mass Overload: Reduce Sample Concentration G->H  Yes I Issue is Not Overload: Suspect Secondary Interactions or Column Contamination G->I  No

Caption: A logical workflow for diagnosing the root cause of HPLC peak tailing.

Guide 2: How to Address Secondary Silanol Interactions

Residual silanol groups on the silica packing are a primary cause of secondary interactions that lead to tailing, especially for polar and basic compounds.[5][6][10] While methyl esters are relatively neutral, they can still be affected.

  • Use a Modern, High-Purity Column: Modern columns are often made with high-purity "Type B" silica, which has a lower metal content and fewer acidic silanol sites.[3][11] They also feature advanced end-capping, where residual silanols are chemically bonded with a small reagent to make them inert.[5][10][12]

  • Adjust Mobile Phase pH: For ionizable compounds, operating at a pH at least 2 units away from the analyte's pKa is recommended.[13] For general use and to suppress silanol activity, a lower pH mobile phase (e.g., pH < 3) can be effective, as it keeps the silanol groups protonated and less active.[3][5][7]

  • Use Mobile Phase Additives: While less common for neutral compounds, additives can be used to mask silanol interactions. For basic analytes, a competing base like triethylamine (TEA) is sometimes added.[4][14] For acidic compounds, an acid like trifluoroacetic acid (TFA) or formic acid is used.[13]

The diagram below illustrates how an analyte can interact with an active silanol site, causing tailing.

G cluster_0 Silica Stationary Phase Silica Surface Silanol Active Silanol Site (Si-OH) Tailing Secondary Interaction (Causes Tailing) BondedPhase C18 Chains Elution Ideal Elution Path (Hydrophobic Interaction) Analyte Methyl Ester Analyte Analyte->Silanol Unwanted Adsorption Analyte->BondedPhase Primary Retention

Caption: Mechanism of secondary interaction causing peak tailing.

Guide 3: Mitigating System and Method-Related Issues

IssueIdentification CluesRecommended Solution(s)
Extra-Column Volume Tailing is more pronounced for early-eluting peaks. All peaks in the chromatogram are likely affected.[4][8]Minimize tubing length and use narrow internal diameter (e.g., 0.005") tubing. Ensure all fittings are properly seated and that the correct ferrules are used to avoid small voids.[1][8][15]
Column Overload Peak shape improves significantly when a lower concentration or smaller volume of the sample is injected.[4][8]Reduce the mass of the sample injected onto the column. If necessary, use a column with a larger internal diameter.[4][14]
Sample Solvent Mismatch Early peaks are often broader or more distorted than later peaks. Tailing improves with a smaller injection volume.[4][15]Ideally, dissolve the sample in the mobile phase itself. If not possible, use a solvent that is weaker than (or as close as possible to) the mobile phase strength.[4][6]
Column Contamination / Void A gradual increase in peak tailing and backpressure over several injections.[8][9]Replace the guard column or inlet frit.[8] If a void is suspected, try reversing and flushing the column (disconnect from the detector first and check manufacturer's instructions).[5]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration (for C18)

This procedure is used to remove strongly retained contaminants from the column that may be causing peak tailing and high backpressure.

Objective: To clean a contaminated C18 reverse-phase column.

Materials:

  • HPLC-grade Water

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

Procedure:

  • Disconnect: Disconnect the column from the detector to prevent contaminants from entering the detector cell.

  • Reverse Flow: Reverse the column direction (connect the outlet to the pump and the inlet to waste). This helps flush contaminants from the inlet frit.[5]

  • Flush with Water: Flush the column with 20 column volumes of HPLC-grade water to remove buffers and salts.

  • Flush with Isopropanol: Flush with 20 column volumes of IPA to remove strongly non-polar contaminants.

  • Equilibrate: Turn the column back to its normal flow direction.

  • Final Flush & Equilibration: Flush with your mobile phase without buffer (e.g., Methanol/Water or Acetonitrile/Water mixture) for 10-15 column volumes.

  • Re-equilibrate: Finally, re-equilibrate the column with your full mobile phase (including buffer/additives) until a stable baseline is achieved.

Note: Always check the column manufacturer's guidelines for specific pH, solvent, and pressure limitations.

References

Technical Support Center: Optimizing "Methyl Nerate" Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of "Methyl nerate" from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which complex matrices is it commonly found?

A1: this compound, chemically known as methyl (2Z)-3,7-dimethylocta-2,6-dienoate, is a monoterpenoid ester.[1][2][3] It is a volatile organic compound naturally present in various plants, contributing to their characteristic aroma. Complex matrices where this compound can be found include:

  • Ginger (Zingiber officinale): The rhizomes of ginger are a known source of its essential oil, which contains this compound.[2][4]

  • Myrtle (Myrtus communis): The leaves and flowers of myrtle are also reported to contain this compound.

  • Other Plants: It has been identified in other plant species such as magnolia salicifolia, rosa centifolia, and rosa damascena.[4]

Q2: Which extraction techniques are most suitable for isolating this compound?

A2: The choice of extraction technique depends on the matrix, the desired purity, and the scale of the operation. Common methods for extracting volatile compounds like this compound from plant matrices include:

  • Steam Distillation (SD): A widely used method for extracting essential oils. It is effective but the high temperatures can potentially degrade thermolabile compounds.[2][5]

  • Hydrodistillation (HD): Similar to steam distillation, this method involves co-distilling the plant material with water.[2][4]

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically CO2, as the solvent. It is known for its high efficiency and the ability to preserve thermolabile compounds.[2][4][6]

  • Headspace Solid-Phase Microextraction (HS-SPME): A modern, solvent-free technique ideal for analyzing volatile and semi-volatile compounds. It is highly sensitive and requires minimal sample preparation.[7][8][9]

  • Solvent Extraction: This method uses organic solvents to dissolve the essential oils from the plant material. The choice of solvent is crucial for selectivity and to avoid co-extraction of undesirable compounds.[6][10]

Q3: How can I optimize the yield of this compound during extraction?

A3: Optimizing the yield involves fine-tuning several experimental parameters depending on the chosen method. Key factors to consider are:

  • For SPME: Fiber coating material, extraction time, and temperature are critical.[9] The addition of salt ("salting out") can also enhance the release of volatile compounds from the aqueous phase.[8][11]

  • For Distillation Methods (SD and HD): The ratio of plant material to water and the distillation rate are important variables.[2][4] The steam flow rate in SD can significantly impact the yield.[12]

  • For SFE: Pressure and temperature are the primary parameters to optimize for achieving the best yield and selectivity.[2][4]

  • General Considerations: The particle size of the raw material, solvent-to-solid ratio, and overall extraction duration are universal factors that affect efficiency.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Improper Sample Preparation: Plant material may be too dry or not properly ground, limiting solvent/steam penetration. 2. Incorrect Extraction Parameters: Sub-optimal temperature, pressure, or extraction time. 3. Degradation of Compound: High temperatures in distillation methods may be degrading the this compound. 4. Inefficient Solvent (Solvent Extraction): The chosen solvent may have low affinity for this compound.1. Sample Preparation: Ensure plant material is fresh or properly stored. Grind the material to a consistent and appropriate particle size. For some methods, using fresh plant material with higher water content can be beneficial.[13] 2. Parameter Optimization: Systematically vary one parameter at a time (e.g., temperature, time) to find the optimal conditions. Refer to literature for starting points for similar compounds and matrices.[9] 3. Alternative Method: Consider using a lower-temperature extraction method like SFE or HS-SPME.[2][6] 4. Solvent Selection: Test a range of solvents with varying polarities to find the most effective one for this compound.
Co-extraction of Impurities 1. Lack of Selectivity in Extraction Method: The chosen method may be extracting a wide range of compounds along with this compound. 2. Inappropriate Solvent Polarity (Solvent Extraction): The solvent may be too non-polar or too polar, leading to the dissolution of unwanted matrix components.1. Method Refinement: For SFE, adjusting the pressure and temperature can fine-tune selectivity. For SPME, selecting a more specific fiber coating can improve selectivity. 2. Solvent Optimization: Use a solvent or a solvent mixture with a polarity that is more specific to this compound. Consider a multi-step extraction with solvents of different polarities.
Poor Reproducibility of Results 1. Inconsistent Sample Matrix: Variations in the source, age, or storage conditions of the plant material. 2. Fluctuations in Experimental Conditions: Inconsistent temperature, pressure, or timing. 3. Instrumental Variability: Issues with the GC-MS or other analytical instruments.1. Standardize Sample Source: Use plant material from the same batch and store it under consistent conditions. 2. Control Parameters: Ensure all experimental parameters are precisely controlled and monitored throughout the extraction process. 3. Instrument Calibration: Regularly calibrate and maintain analytical instruments to ensure consistent performance.
Emulsion Formation (Liquid-Liquid Extraction) 1. Presence of Surfactant-like Molecules: Natural compounds in the plant extract can act as emulsifiers. 2. Vigorous Shaking: Excessive agitation can promote the formation of stable emulsions.1. Break the Emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling or centrifugation can also help. 2. Gentle Mixing: Instead of vigorous shaking, use gentle inversions of the separatory funnel to mix the phases.

Quantitative Data Presentation

The following table summarizes the yield of essential oil from Zingiber officinale (a source of this compound) using different extraction methods. This data can serve as a baseline for optimizing your own extraction protocols.

Extraction Method Key Parameters Essential Oil Yield (g oil / g plant) Major Constituent (%) Reference
Supercritical Fluid Extraction (SFE)100 bar, 40 °C0.0508α-zingiberene (19.34%)[2][4]
Steam Distillation (SD)3 bar (133 °C)0.00616α-zingiberene (28.9%)[2][4]
Hydrodistillation (HD)750 mL water0.006988α-zingiberene (15.70%)[2][4]
Steam Distillation (SD)Steam flow rate: 0.35 ml/s2.43% (yield)Camphene (11.64%), Curcumene (10.49%), Zingiberene (8.77%)[12]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Volatiles from Plant Material

This protocol is a general guideline for the extraction of volatile compounds like this compound from plant matrices, adapted from methods used for Myrtus communis and other plants.[7][14]

1. Sample Preparation:

  • Weigh a precise amount (e.g., 0.5 - 1.0 g) of fresh, finely ground plant material into a headspace vial (e.g., 20 mL).
  • Add a defined volume of a saturated NaCl solution (e.g., 5 mL) to the vial to increase the ionic strength and promote the release of volatiles.
  • If using an internal standard, add it at this stage.

2. Extraction:

  • Seal the vial with a PTFE-faced silicone septum.
  • Place the vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 60-80 °C) for a specific time (e.g., 15-30 minutes).
  • Expose the SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

3. Desorption and Analysis:

  • Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph (GC) for thermal desorption (e.g., at 250 °C for 5 minutes).
  • Analyze the desorbed compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Steam Distillation of Essential Oil from Ginger Rhizomes

This protocol is based on established methods for essential oil extraction from ginger.[2][4][12]

1. Sample Preparation:

  • Obtain fresh ginger rhizomes and chop them into small, uniform pieces.
  • Weigh a significant amount of the prepared ginger (e.g., 500 g - 2000 g) and place it into the distillation flask.

2. Distillation Setup:

  • Assemble the steam distillation apparatus, ensuring all joints are properly sealed. The apparatus typically consists of a steam generator, a distillation flask, a condenser, and a collection vessel (e.g., a Clevenger-type apparatus).
  • Fill the steam generator with distilled water.

3. Extraction:

  • Introduce steam from the generator into the bottom of the distillation flask containing the ginger.
  • The steam will pass through the plant material, causing the volatile essential oils to vaporize.
  • The mixture of steam and essential oil vapor will travel to the condenser.
  • Cool water circulating through the condenser will cause the vapor to condense back into a liquid.
  • Collect the condensate in the collection vessel. The essential oil, being less dense than water, will typically form a layer on top.

4. Oil Separation and Drying:

  • Carefully separate the essential oil layer from the aqueous layer (hydrosol).
  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
  • Store the purified essential oil in a sealed, dark glass vial at a low temperature.

Visualizations

experimental_workflow_HS_SPME cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis Analysis start Start weigh Weigh Plant Material start->weigh grind Grind Material weigh->grind vial Place in Vial grind->vial salt Add NaCl Solution vial->salt seal Seal Vial salt->seal equilibrate Equilibrate at Temp. seal->equilibrate expose Expose SPME Fiber equilibrate->expose desorb Thermal Desorption in GC expose->desorb gcms GC-MS Analysis desorb->gcms data Data Interpretation gcms->data experimental_workflow_Steam_Distillation cluster_prep Preparation cluster_extraction Distillation cluster_separation Separation & Purification start Start chop Chop Plant Material start->chop weigh Weigh Material chop->weigh load Load into Still weigh->load steam Introduce Steam load->steam vaporize Vaporize Volatiles steam->vaporize condense Condense Vapor vaporize->condense collect Collect Condensate condense->collect separate Separate Oil and Water collect->separate dry Dry Oil separate->dry store Store Purified Oil dry->store

References

Validation & Comparative

"Methyl Nerate" as a Pheromone: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical ecology, the precise efficacy of semiochemicals is of paramount importance. This guide provides a comparative analysis of "Methyl nerate" in its role as a pheromone, evaluating its performance against relevant alternatives based on available experimental data.

"this compound," the common name for methyl (2Z)-3,7-dimethylocta-2,6-dienoate, is the Z-isomer of the more widely known methyl geranate (the E-isomer). While chemically similar, this stereoisomeric difference is critical in the context of insect chemical communication, where receptor systems are often highly specific.

Efficacy in Pheromonal Communication: The Case of Chlorochroa sayi

Current research has not established "this compound" as a primary or effective pheromone component for any insect species. In contrast, its E-isomer, methyl geranate, is a well-documented major component of the male-produced sex pheromone of the stink bug, Chlorochroa sayi.

Field trials have demonstrated that for optimal attraction of C. sayi, a specific blend of compounds is necessary. This blend includes methyl geranate, methyl citronellate, and methyl (E)-6-2,3-dihydrofarnesoate. The absence of any of these components significantly reduces the attractiveness of the lure. This indicates a synergistic effect between the compounds and highlights the specificity of the insect's olfactory response.

Given the high stereospecificity of insect pheromone receptors, it is highly probable that "this compound" (the Z-isomer) would exhibit significantly lower or no biological activity compared to methyl geranate (the E-isomer) for Chlorochroa sayi. The precise fit of a pheromone molecule into its receptor is crucial for triggering a neural signal, and even minor changes in shape, such as the difference between Z and E isomers, can render a compound inactive.

Comparative Data on Pheromone Components of Chlorochroa sayi

While direct comparative data for "this compound" is unavailable due to its apparent lack of significant pheromonal activity, the following table summarizes the composition of the identified attractive pheromone blend for Chlorochroa sayi.

ComponentIsomerRole in BlendEfficacy Note
Methyl geranate EMajor ComponentEssential for attraction; activity is significantly lower when used alone.
Methyl citronellate -Minor ComponentNecessary for the full attractive effect of the blend.
Methyl (E)-6-2,3-dihydrofarnesoate EMinor ComponentRequired for optimal attraction in field trials.
"this compound" Z Not a known component of the natural blend Presumed to have low to no efficacy based on stereoisomer specificity.

Experimental Protocols

The following outlines a typical experimental protocol for evaluating the efficacy of pheromone candidates in stink bugs, based on methodologies used in the study of Chlorochroa sayi.

Field Trapping Bioassay

Objective: To assess the attractiveness of synthetic pheromone blends to Chlorochroa sayi under field conditions.

Materials:

  • Cylindrical screen traps

  • Gray rubber septum lures

  • Synthetic pheromone components (methyl geranate, methyl citronellate, methyl (E)-6-2,3-dihydrofarnesoate) of high purity

  • Control lures (unbaited or solvent-only)

  • Stakes for trap deployment

  • Randomized block design layout in a suitable habitat for C. sayi.

Procedure:

  • Prepare lures by impregnating rubber septa with precise amounts of the synthetic pheromone components, both individually and in the naturally occurring ratio.

  • Deploy traps in the field according to a randomized block design to minimize positional effects. Traps should be placed at a consistent height and distance from each other.

  • Check traps at regular intervals (e.g., daily or every few days) and record the number of male and female C. sayi captured in each trap.

  • After each check, clear the traps and re-randomize their positions within each block if necessary.

  • Continue the experiment for a predetermined period, ensuring it covers the peak activity period of the target insect.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the mean number of insects captured by each lure type.

Visualizing Pheromone Specificity and Experimental Design

To further illustrate the concepts discussed, the following diagrams are provided.

PheromoneSpecificity cluster_Pheromone Pheromone Molecule cluster_Receptor Insect Olfactory Receptor cluster_Response Biological Response MethylGeranate Methyl Geranate (E-isomer) Receptor Specific Receptor Site MethylGeranate->Receptor Binds effectively MethylNerate This compound (Z-isomer) MethylNerate->Receptor Poor or no binding Signal Neural Signal Receptor->Signal Triggers NoSignal No Signal Receptor->NoSignal

A diagram illustrating the concept of pheromone-receptor specificity.

ExperimentalWorkflow cluster_Prep Preparation cluster_Execution Execution cluster_Analysis Analysis LurePrep Pheromone Lure Preparation (Individual Components & Blend) TrapSetup Field Trap Setup (Randomized Block Design) LurePrep->TrapSetup Deployment Trap Deployment TrapSetup->Deployment Monitoring Regular Monitoring & Data Collection Deployment->Monitoring Stats Statistical Analysis (e.g., ANOVA) Monitoring->Stats Conclusion Conclusion on Efficacy Stats->Conclusion

A simplified workflow for a field trapping bioassay.

LogicalRelationship Pheromone Pheromone Signal ComponentA Methyl Geranate Pheromone->ComponentA ComponentB Methyl Citronellate Pheromone->ComponentB ComponentC Methyl (E)-6-2,3-dihydrofarnesoate Pheromone->ComponentC Synergy Synergistic Effect ComponentA->Synergy Ineffective Suboptimal or No Attraction ComponentA->Ineffective ComponentB->Synergy ComponentB->Ineffective ComponentC->Synergy ComponentC->Ineffective Attraction Optimal Attraction of C. sayi Synergy->Attraction

Logical relationship of pheromone components for C. sayi attraction.

The Antioxidant Profile of Methyl Nerate: An In-Vitro and In-Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in our understanding of the antioxidant properties of isolated Methyl Nerate. While this monoterpenoid is a constituent of various plant essential oils, research has predominantly focused on the antioxidant capacity of the entire essential oil rather than its individual components. This guide, therefore, presents a comparative analysis based on the available data for essential oils containing this compound, highlighting the pressing need for further investigation into the purified compound.

In-Vitro Antioxidant Activity: Insights from Essential Oils

In-vitro studies provide a foundational understanding of a compound's antioxidant potential by assessing its ability to neutralize free radicals in a controlled laboratory setting. The primary evidence for the antioxidant activity of this compound comes from studies on essential oils where it is present as a minor component.

A key study on the essential oil of Elsholtzia communis identified this compound as a constituent at a concentration of 4.71%.[1][2] The essential oil demonstrated promising antioxidant behavior in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][2]

Quantitative Analysis of Antioxidant Activity
SampleAssayIC50 Value (µg/mL)This compound Content (%)Reference CompoundReference IC50 (µg/mL)
Elsholtzia communis Essential OilDPPH21.92 ± 0.0744.71Ascorbic Acid1.57 ± 0.001

Note: The IC50 value represents the concentration of the essential oil required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. It is crucial to note that this activity reflects the synergistic or antagonistic effects of all components within the essential oil, and not solely the contribution of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH radical scavenging activity of the Elsholtzia communis essential oil was assessed using a standard spectrophotometric method.

  • Preparation of DPPH solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.

  • Sample and Standard Preparation: The essential oil (sample) and a standard antioxidant (e.g., Ascorbic Acid) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is added to varying concentrations of the sample and the standard in separate test tubes. A control is prepared with the solvent and DPPH solution only.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

G cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis DPPH DPPH Solution Mix Mix DPPH with Sample/Standard DPPH->Mix Sample Essential Oil (Sample) Sample->Mix Standard Ascorbic Acid (Standard) Standard->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Experimental workflow for the DPPH radical scavenging assay.

In-Vivo Antioxidant Activity: A Research Void

A thorough review of the existing scientific literature reveals a complete absence of in-vivo studies investigating the antioxidant activity of isolated this compound. In-vivo studies are critical for understanding how a compound behaves within a living organism, taking into account factors such as metabolism, bioavailability, and interaction with biological systems. The antioxidant potential of a substance in-vivo is often assessed by measuring its effect on biomarkers of oxidative stress, such as the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) and the levels of lipid peroxidation products (e.g., malondialdehyde).

The lack of in-vivo data for this compound represents a significant knowledge gap and a crucial area for future research. Such studies would be invaluable in determining its physiological relevance as an antioxidant and its potential therapeutic applications.

Signaling Pathways in Antioxidant Action: Uncharted Territory

The molecular mechanisms and signaling pathways through which this compound might exert its antioxidant effects remain unknown. Antioxidants can act through various mechanisms, including:

  • Direct Radical Scavenging: Directly neutralizing free radicals.

  • Upregulation of Antioxidant Enzymes: Activating cellular signaling pathways (e.g., Nrf2-ARE pathway) that lead to the increased expression of endogenous antioxidant enzymes.

  • Chelation of Metal Ions: Binding to pro-oxidant metal ions, such as iron and copper, preventing them from catalyzing the formation of free radicals.

Without specific studies on this compound, any discussion of its involvement in specific signaling pathways would be purely speculative.

G cluster_mechanisms Potential Mechanisms (Hypothetical) MethylNerate This compound AntioxidantActivity Antioxidant Activity MethylNerate->AntioxidantActivity ? Scavenging Direct Radical Scavenging AntioxidantActivity->Scavenging Possible EnzymeUpregulation Upregulation of Antioxidant Enzymes AntioxidantActivity->EnzymeUpregulation Possible Chelation Metal Ion Chelation AntioxidantActivity->Chelation Possible

Caption: Hypothetical antioxidant mechanisms of this compound.

Conclusion and Future Directions

Future research should prioritize:

  • Isolation and Purification: Studies using highly purified this compound are essential to accurately assess its intrinsic antioxidant properties.

  • Comprehensive In-Vitro Assays: A battery of in-vitro antioxidant assays (e.g., ABTS, FRAP, ORAC) should be performed to provide a more complete picture of its radical scavenging capabilities.

  • In-Vivo Studies: Animal models are needed to investigate the bioavailability, metabolism, and in-vivo antioxidant efficacy of this compound, including the analysis of oxidative stress biomarkers.

  • Mechanistic Studies: Elucidating the underlying molecular mechanisms and signaling pathways involved in the antioxidant action of this compound will be crucial for understanding its potential therapeutic value.

For researchers, scientists, and professionals in drug development, this compound represents an unexplored molecule with potential antioxidant properties. The path forward requires a dedicated and systematic investigation to unlock its true potential.

References

Lack of Comparative Bioactivity Data for Methyl Nerate Enantiomers Highlights Importance of Chirality in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the understanding of the bioactivity of methyl nerate's enantiomers. Currently, no published experimental data directly compares the biological effects of the different stereoisomers of this monoterpenoid. This absence of research underscores a critical and often overlooked aspect of natural product and drug development: the role of chirality in determining a compound's therapeutic efficacy and potential toxicity.

While specific bioactivity data for this compound is sparse, some derivatives of its parent compound, neric acid, isolated from the honey bee fungal entomopathogen Ascosphaera apis, have been reported to exhibit weak antifungal and antioxidant properties, with one derivative showing antibiotic activity[1]. However, these findings do not offer insight into the individual contributions of different enantiomeric forms.

The Principle of Chirality and Its Biological Significance

Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers.[2][3][4][5] Much like a person's left and right hands, enantiomers have the same chemical formula and connectivity but differ in their three-dimensional arrangement. In the context of pharmacology and toxicology, this structural difference can lead to profound variations in biological activity.[3][4]

Biological systems, including the human body, are inherently chiral.[2][4][5] Receptors, enzymes, and other protein targets are composed of L-amino acids, creating specific three-dimensional binding sites.[4][6] Consequently, the interaction between a chiral drug and its biological target is highly stereospecific. One enantiomer may bind perfectly to its target and elicit the desired therapeutic effect, while the other may bind less effectively, have no effect, or even cause adverse or entirely different effects.[3][4][5]

A notable example of the differential bioactivity of terpenoid enantiomers is seen in the case of α-pinene and β-pinene. Studies have shown that the positive enantiomers of both α- and β-pinene exhibit significant microbicidal activity against various fungi and bacteria, whereas their negative enantiomers show no such activity.[7][8] Furthermore, the positive enantiomers displayed varying levels of cytotoxicity against murine macrophages.[7] This highlights how a subtle change in stereochemistry can dramatically alter a molecule's biological profile.

Conceptual Illustration of Chiral Recognition

The following diagram illustrates the concept of chiral recognition, where a specific enantiomer (the "correct" key) fits into a chiral receptor (the "lock"), while its mirror image does not, leading to a differential biological response.

G cluster_receptor Chiral Receptor cluster_enantiomers Enantiomers receptor Binding Site enantiomer_R Enantiomer A enantiomer_R->receptor Specific Binding (Biological Effect) enantiomer_S Enantiomer B enantiomer_S->receptor No/Weak Binding (No/Different Effect)

Figure 1. Conceptual diagram of chiral recognition at a biological receptor site.

General Experimental Protocol: Assessing Antimicrobial Activity of Enantiomers

While no specific protocols for this compound are available, a general methodology for comparing the antimicrobial activity of enantiomers, such as that used for pinenes, is outlined below.[7][8]

Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) and Minimum Microbicidal Concentration (MMC) of two enantiomers against a specific microorganism.

Materials:

  • Enantiomer A and Enantiomer B of the test compound

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Agar plates for colony counting

Workflow:

G cluster_prep Preparation cluster_assay Microdilution Assay cluster_mmc MMC Determination p1 Prepare serial dilutions of Enantiomer A and Enantiomer B a1 Add microbial inoculum and enantiomer dilutions to 96-well plate p1->a1 p2 Prepare standardized microbial inoculum p2->a1 a2 Incubate under appropriate conditions (e.g., 37°C for 24h) a1->a2 a3 Determine MIC: Lowest concentration with no visible growth a2->a3 m1 Plate aliquots from wells with no growth onto agar plates a3->m1 m2 Incubate agar plates m1->m2 m3 Determine MMC: Lowest concentration with no colony growth m2->m3

Figure 2. General workflow for determining MIC and MMC of enantiomers.

Data Presentation:

The quantitative results from such an experiment would typically be summarized in a table for clear comparison.

CompoundMicroorganismMIC (µg/mL)MMC (µg/mL)
Enantiomer A S. aureusDataData
C. albicansDataData
Enantiomer B S. aureusDataData
C. albicansDataData

This table is a template. No data is available for this compound.

Conclusion for Researchers and Drug Development Professionals

The absence of comparative bioactivity data for this compound enantiomers represents a research opportunity. For drug development professionals, it serves as a crucial reminder that the chirality of a lead compound must be considered early in the discovery and development process. The synthesis and evaluation of individual enantiomers are essential to identify the eutomer (the more active enantiomer) and to understand the complete pharmacological and toxicological profile of a new chemical entity. Overlooking stereochemistry can lead to the development of suboptimal drugs or the misinterpretation of structure-activity relationships. Future research into the enantioselective bioactivity of this compound and other chiral natural products is warranted to unlock their full therapeutic potential.

References

Validating the Insecticidal Properties of Methyl Nerate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nerate, a naturally occurring monoterpenoid, presents a potential candidate for the development of novel insecticides. Its structural similarity to other known insecticidal monoterpenes suggests a promising avenue for research into bio-based pest control agents. This guide provides a comparative analysis of the potential insecticidal properties of this compound against established alternatives, supported by experimental data from structurally similar compounds. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and validation.

Comparative Performance of this compound Analogues

Table 1: Insecticidal Activity of Monoterpenoid Alcohols and Aldehydes
CompoundTarget InsectAssay TypeEfficacy MetricValue
Linalool Aedes aegypti (larvae)LarvicidalLC5015-156 ppm[1]
Rhyzopertha dominicaFumigantMortality100% (at 0.1 µl/720 mL after 24h)[1]
Sitophilus oryzaeFumigantMortality85% (at 0.1 µl/720 mL after 24h)[1]
Anticarsia gemmatalisContactMortality100% (at 1.0% v/v after 24h)[2]
Pediculus humanus capitisTopicalLD5024.7 µ g/insect [3]
Geraniol Myzus persicaeSprayMortality96.9% (at 1% w/v)[4]
Pediculus humanus capitisTopicalLD5012.7 µ g/insect [3]
Citronellol Pediculus humanus capitisTopicalLD509.7 µ g/insect [3]
Citronellal Aedes albopictusRepellencyProtection>90% for 8h (at 0.17 mg/cm²)[5]
Myzus persicaeSprayLC500.36%[4]
Table 2: Insecticidal Activity of Monoterpenoid Esters
CompoundTarget InsectAssay TypeEfficacy MetricValue
Geranyl acetate Rhipicephalus (Boophilus) microplus (larvae)LarvicidalLC906.25 mg/mL[6]
Reticulitermes chinensisFumigantLC50Strongest among tested monoterpenes[7]
Neryl acetate Reticulitermes chinensisFumigantLC500.19 µL/L[7]
Citronellyl formate Pediculus humanus capitisTopicalLD5038.5 µ g/insect [3]
Methyl geranate Various BacteriaAntimicrobial-Effective against various strains[8]

Experimental Protocols

To validate the insecticidal properties of "this compound," a series of standardized bioassays should be conducted. The following are detailed methodologies for key experiments.

Contact Toxicity Assay (Topical Application)

This method assesses the toxicity of a substance through direct contact with the insect cuticle.

Protocol:

  • Test Insects: Select a homogenous population of the target insect species (e.g., third-instar larvae or adults of a specific age).

  • Preparation of Test Solutions: Dissolve this compound in a suitable solvent (e.g., acetone) to prepare a series of concentrations. A solvent-only control and a positive control (a known insecticide) should also be prepared.

  • Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of individual insects.

  • Observation: Place the treated insects in ventilated containers with access to food and water.

  • Data Collection: Record mortality at set time intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Analysis: Calculate the LD50 (the dose required to kill 50% of the test population) using probit analysis.

G cluster_prep Preparation cluster_app Application cluster_obs Observation & Data Collection cluster_analysis Analysis A Prepare this compound Solutions (various concentrations) C Topical Application of Solution to Insect A->C B Select Homogenous Insect Population B->C D Incubate with Food and Water C->D E Record Mortality at 24, 48, 72 hours D->E F Calculate LD50 (Probit Analysis) E->F

Experimental workflow for contact toxicity assay.

Fumigant Toxicity Assay

This assay evaluates the toxicity of a volatile compound in the vapor phase.

Protocol:

  • Test Chambers: Use airtight glass jars or containers of a known volume.

  • Preparation of Test Substance: Apply a specific amount of this compound onto a filter paper strip. The solvent should be allowed to evaporate completely.

  • Exposure: Suspend the treated filter paper inside the sealed container, ensuring no direct contact with the test insects. Introduce a known number of insects into the container.

  • Controls: Use a container with a solvent-treated filter paper as a negative control and a container with a known fumigant as a positive control.

  • Observation: Record mortality at regular intervals (e.g., 6, 12, 24 hours).

  • Analysis: Calculate the LC50 (the concentration required to kill 50% of the test population) using probit analysis.

G cluster_prep Preparation cluster_exp Exposure cluster_obs Observation & Data Collection cluster_analysis Analysis A Apply this compound to Filter Paper C Suspend Filter Paper in Container (no contact) A->C B Place Insects in Airtight Container B->C D Seal Container C->D E Record Mortality at 6, 12, 24 hours D->E F Calculate LC50 (Probit Analysis) E->F

Experimental workflow for fumigant toxicity assay.

Antifeedant Assay

This bioassay determines the ability of a compound to inhibit feeding.

Protocol:

  • Leaf Disc Preparation: Prepare uniform leaf discs from a suitable host plant.

  • Treatment: Dip the leaf discs in different concentrations of this compound solution. Allow the solvent to evaporate.

  • Control: Use leaf discs dipped in solvent only.

  • Feeding Period: Place a single, pre-starved insect larva in a petri dish with a treated or control leaf disc.

  • Measurement: After a specific feeding period (e.g., 24 hours), measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

  • Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100, where C is the area consumed in the control and T is the area consumed in the treatment.

G cluster_prep Preparation cluster_feed Feeding cluster_measure Measurement cluster_analysis Analysis A Prepare Leaf Discs B Treat Leaf Discs with This compound Solutions A->B D Place Larva with Treated Leaf Disc B->D C Pre-starve Insect Larvae C->D E Measure Consumed Leaf Area after 24h D->E F Calculate Antifeedant Index (AFI) E->F

Experimental workflow for antifeedant assay.

Potential Modes of Action and Signaling Pathways

Monoterpenoids often exert their insecticidal effects by targeting the nervous system of insects. The primary targets are believed to be the GABA (gamma-aminobutyric acid) and nicotinic acetylcholine receptors (nAChR).

GABA Receptor Signaling Pathway

The GABA receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission. Binding of GABA causes an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Some monoterpenoids are thought to act as allosteric modulators of the GABA receptor, leading to excessive inhibition and paralysis.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA Receptor GABA Receptor GABA->Receptor Binds Chloride Cl- Influx Receptor->Chloride Opens Channel Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition MethylNerate This compound (Potential Modulator) MethylNerate->Receptor Modulates

Potential modulation of GABA receptor signaling by this compound.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The nAChR is another critical target for insecticides. It is an excitatory receptor that, upon binding with acetylcholine, allows an influx of cations, leading to depolarization and the propagation of a nerve impulse. Neonicotinoid insecticides, for example, are agonists of this receptor, causing overstimulation, paralysis, and death. It is plausible that some monoterpenoids could also interact with this receptor.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Receptor nACh Receptor ACh->Receptor Binds Cation Cation Influx (Na+, K+, Ca2+) Receptor->Cation Opens Channel Depolarization Depolarization Cation->Depolarization Excitation Action Potential Propagation Depolarization->Excitation MethylNerate This compound (Potential Antagonist/Agonist) MethylNerate->Receptor Interferes

Potential interference of this compound with nAChR signaling.

Comparison with Conventional Insecticide Modes of Action

Understanding how this compound's potential mode of action compares to conventional insecticides is crucial for its development as a viable alternative.

Organophosphate Insecticides

Organophosphates inhibit the enzyme acetylcholinesterase (AChE), which is responsible for breaking down acetylcholine in the synapse. This leads to an accumulation of acetylcholine and continuous stimulation of the nAChR, resulting in paralysis.

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds nAChR nACh Receptor ACh->nAChR Binds & Activates Breakdown Choline + Acetate (Inactivation) AChE->Breakdown Catalyzes Stimulation Continuous Stimulation nAChR->Stimulation Paralysis Paralysis Stimulation->Paralysis Organophosphate Organophosphate Organophosphate->AChE Inhibits

Mode of action of organophosphate insecticides.

Pyrethroid Insecticides

Pyrethroids target voltage-gated sodium channels in the nerve cell membrane. They prevent these channels from closing, leading to a prolonged influx of sodium ions, continuous nerve impulses, and eventual paralysis.[9]

G NaChannel Voltage-Gated Sodium Channel NaInflux Prolonged Na+ Influx NaChannel->NaInflux Causes Depolarization Persistent Depolarization NaInflux->Depolarization RepetitiveFiring Repetitive Nerve Firing Depolarization->RepetitiveFiring Paralysis Paralysis RepetitiveFiring->Paralysis Pyrethroid Pyrethroid Pyrethroid->NaChannel Binds & Modifies

Mode of action of pyrethroid insecticides.

Conclusion

While direct evidence for the insecticidal properties of this compound is currently lacking, the data from its structural analogues are encouraging. Its potential to act on insect nervous system targets, possibly with a different mechanism than conventional insecticides, makes it a compelling subject for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic validation of this compound as a novel, bio-based insecticide. Future research should focus on conducting the described bioassays to determine its specific toxicity and efficacy against a range of insect pests.

References

A comparative review of "Methyl nerate" applications in biotechnology

Author: BenchChem Technical Support Team. Date: November 2025

reveals a landscape with specific, albeit niche, current uses and a broader potential when considered within the larger family of methyl esters. While direct, large-scale biotechnological applications of methyl nerate are not extensively documented, its role in natural systems and the broader utility of methyl esters provide a framework for future exploration and application.

Comparison of this compound with Other Methyl Esters

This compound, an isomer of methyl geranate, is a monoterpenoid ester naturally present in various plant essential oils.[1][2] In contrast, other methyl esters, such as fatty acid methyl esters (FAMEs) and simple esters like methyl acetate, have a wider range of industrial applications.[3][4][5]

FeatureThis compound / Methyl GeranateFatty Acid Methyl Esters (FAMEs)Methyl Acetate
Source Naturally occurring in plant essential oils.[1][2] Can be synthesized from geraniol.[6]Derived from vegetable oils and animal fats through transesterification.[3]Synthesized from acetic acid and methanol.
Primary Applications Fragrance and flavoring agent in cosmetics, soaps, and food products.[7][8] Potential as a semiochemical in insect communication.[9]Biofuel (biodiesel), green solvents, lubricants, surfactants in cleaning products, and in agriculture.[3][4]Industrial solvent for paints, coatings, and adhesives.[5] Also used in chemical synthesis.[5]
Key Properties Pleasant floral, rosy, or fruity aroma.[1][6][8]High lubricity, high solubility, biodegradable, non-toxic.[3]Volatile, good solvent for a range of polymers.[5]
Biotechnological Relevance Limited direct applications currently. Its biosynthetic pathway is of research interest.[9]Significant role in biofuel production. Used as a green alternative to petroleum-based products.[4]Used as a solvent in pharmaceutical manufacturing and as a reagent in chemical synthesis.[5]

Biosynthesis and Signaling Pathways

The biosynthesis of methyl geranate, an isomer of this compound, is linked to the juvenile hormone (JH) III pathway in insects, suggesting a role in chemical signaling and reproductive states.[9]

Biosynthesis_of_Methyl_Geranate cluster_precursor Precursor cluster_products Products GPP Geranyl Pyrophosphate (GPP) JHIII Juvenile Hormone III (JH III) GPP->JHIII Isoprenoid Pathway MeG Methyl Geranate GPP->MeG Putative Shared Pathway JHIII->MeG Hypothesized Link

Caption: Putative biosynthetic pathway of Methyl Geranate and its link to Juvenile Hormone III.

Experimental Protocols

1. Headspace Analysis of Volatile Compounds

This protocol is used to identify and quantify volatile compounds like this compound emitted by biological samples.

  • Sample Preparation: The biological sample (e.g., an insect or plant material) is placed in a sealed, inert vial.

  • Incubation: The vial is incubated at a controlled temperature to allow volatile compounds to accumulate in the headspace (the gas phase above the sample).

  • Solid-Phase Microextraction (SPME): An SPME fiber coated with a specific stationary phase is exposed to the headspace. The volatile analytes adsorb to the fiber.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The SPME fiber is inserted into the heated injection port of a gas chromatograph. The adsorbed volatiles are desorbed and separated on a capillary column. The separated compounds are then detected and identified by a mass spectrometer.

2. Quantification of this compound by Gas Chromatography (GC)

This method is used for the quantitative analysis of this compound in a sample.

  • Instrumentation: An Agilent 7890B-GC instrument (or equivalent) equipped with an HP-5 column (30 m x 0.32 mm x 0.25 µm).

  • GC Conditions:

    • Injection Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Oven Temperature Program: Initial temperature of 140 °C for 1 min, then ramped at 10 °C/min to 180 °C and held for 2 min, followed by a ramp of 5 °C/min to the final temperature.

  • Data Analysis: The concentration of this compound is determined by comparing its peak area to that of a known standard.

Experimental Workflow for Volatile Analysis

The general workflow for analyzing volatile compounds such as this compound from a biological source can be visualized as follows:

Experimental_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Analysis Sample Biological Sample Headspace Headspace Collection / SPME Sample->Headspace GC Gas Chromatography (GC) Separation Headspace->GC MS Mass Spectrometry (MS) Detection GC->MS Data Data Analysis & Identification MS->Data

References

Safety Operating Guide

Proper Disposal of Methyl Nerate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the proper disposal of methyl nerate, a common ester in research and development settings. The following protocols are designed to provide immediate, practical steps for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a fume hood. Standard personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat, must be worn at all times to prevent skin and eye contact.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound is contingent on the quantity of waste. Two primary scenarios are outlined below, addressing small and large volumes of liquid waste.

Disposal of Small Quantities (<50 mL)

For minor spills or residual amounts of this compound less than 50 mL, the recommended procedure is absorption and evaporation.

  • Absorb the Liquid: Carefully absorb the this compound onto a paper towel or other suitable absorbent material.

  • Evaporation in a Fume Hood: Place the saturated paper towel in a designated, properly functioning fume hood to allow for the complete evaporation of the chemical.

  • Final Disposal of Absorbent Material: Once the this compound has fully evaporated, the paper towel can be disposed of in the regular solid waste stream.

Disposal of Large Quantities (>50 mL)

For volumes of this compound waste exceeding 50 mL, a different approach is required to ensure safety and compliance with hazardous waste regulations.

  • Use of Absorbent Material: In a designated waste container, absorb the liquid this compound onto an inert material such as vermiculite, perlite, or cat litter.

  • Containerization and Labeling: Securely seal the container holding the absorbed this compound. The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name, "this compound," the approximate quantity, and the date of accumulation.

  • Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible chemicals.

  • Engage a Licensed Waste Contractor: Arrange for the collection and disposal of the container by a licensed and certified hazardous waste disposal contractor. It is common practice in many institutions to collect such organic waste in a designated "organic waste bottle" or "hydrocarbon waste bottle" for periodic pickup.[1]

Disposal of Empty Containers

Empty containers that previously held this compound must be thoroughly decontaminated before they can be considered non-hazardous.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collection of Rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected and disposed of following the procedures for large quantities of liquid waste.

  • Disposal of Rinsed Container: Once triple-rinsed, the container can typically be disposed of in the regular laboratory glassware or plastic recycling stream, depending on the material.

Summary of Disposal Parameters

Parameter Recommendation Citation
Waste Type Organic Solvent Waste[1]
Small Quantity Disposal (<50 mL) Absorb on paper towel and evaporate in a fume hood.[1]
Large Quantity Disposal (>50 mL) Absorb on vermiculite/perlite/cat litter and dispose of via a licensed waste contractor.[1]
Container Labeling "Hazardous Waste," Chemical Name, Quantity, Date.
Empty Container Treatment Triple rinse with a suitable solvent; collect rinsate as hazardous waste.
Primary Disposal Method Incineration by a licensed facility is a common practice for organic waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity < 50 mL assess_quantity->small_quantity Is quantity < 50 mL? large_quantity > 50 mL assess_quantity->large_quantity Is quantity > 50 mL? absorb_paper Absorb on Paper Towel small_quantity->absorb_paper Yes absorb_vermiculite Absorb on Vermiculite/ Cat Litter large_quantity->absorb_vermiculite Yes evaporate Evaporate in Fume Hood absorb_paper->evaporate dispose_solid Dispose of Solid Waste evaporate->dispose_solid containerize Seal and Label Container (Hazardous Waste) absorb_vermiculite->containerize store Store in Designated Hazardous Waste Area containerize->store contractor Arrange for Licensed Waste Contractor Pickup store->contractor

Caption: Logical workflow for the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.